Cetrorelix Acetate
Description
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 2 investigational indications.
See also: Cetrorelix (has active moiety).
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020705 | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631741-31-5, 145672-81-7 | |
| Record name | Cetrorelix monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cetrorelix Acetate in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetrorelix acetate is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its mechanism of action in pituitary cells is centered on the competitive blockade of GnRH receptors, leading to a rapid and dose-dependent inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][4] This guide provides a comprehensive technical overview of the molecular interactions, downstream signaling pathways, and functional consequences of this compound's action on pituitary gonadotrophs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying cellular mechanisms.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, is the primary regulator of the reproductive endocrine axis.[1][3] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of gonadotrope cells in the anterior pituitary gland.[5][6] This interaction triggers a cascade of intracellular signaling events that culminate in the synthesis and secretion of the gonadotropins, LH and FSH.[5] These hormones, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
This compound is a synthetic decapeptide analog of GnRH with strategic amino acid substitutions that confer its antagonistic properties.[7] By competitively inhibiting the binding of endogenous GnRH to its receptor, this compound effectively uncouples the pituitary from hypothalamic control, leading to a profound and reversible suppression of gonadotropin release.[2][8] This targeted action makes it a valuable therapeutic agent in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation, as well as in the management of hormone-sensitive conditions.[3][9]
Molecular Mechanism of Action
Competitive Binding to the GnRH Receptor
The primary mechanism of action of this compound is its high-affinity, competitive binding to the GnRH receptor on pituitary gonadotrophs.[2][8] This binding is reversible and does not elicit the conformational changes in the receptor necessary for signal transduction.[3] Consequently, it prevents endogenous GnRH from accessing the receptor and initiating downstream signaling cascades.
dot
Caption: Competitive antagonism of Cetrorelix at the GnRH receptor.
Inhibition of Downstream Signaling Pathways
Upon activation by GnRH, the GnRH receptor couples to the Gq/11 class of G-proteins, initiating a well-characterized signaling cascade.[5][10] This process is effectively blocked by this compound. The key downstream pathways inhibited include:
-
Phospholipase C (PLC) Activation: GnRH binding normally activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][10] This is followed by an influx of extracellular Ca2+ through voltage-gated calcium channels.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates various isoforms of PKC.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: PKC activation leads to the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[6][10]
-
Gene Transcription and Gonadotropin Synthesis: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, such as c-Fos and c-Jun, which in turn regulate the expression of the common α-subunit and the specific β-subunits of LH and FSH.[11]
-
Gonadotropin Secretion: The initial surge in intracellular calcium is a primary trigger for the exocytosis of pre-synthesized LH and FSH from storage granules.
By preventing the initial step of GnRH binding, this compound effectively abrogates all of these downstream events, leading to a rapid cessation of both gonadotropin synthesis and secretion.
dot
Caption: Inhibition of GnRH signaling pathways by Cetrorelix.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with the GnRH receptor and its effect on gonadotropin secretion.
Table 1: GnRH Receptor Binding Affinity of this compound
| Parameter | Species | Cell Type/Preparation | Value | Reference |
| Relative Binding Affinity | Human | Pituitary membranes | ~20-fold higher than native GnRH | [12] |
| EC50 (GnRH-I Receptor Binding) | Human | Prostate cancer cells | 0.52 - 0.76 nmol/L (for GnRH-II antagonists, using iodinated Cetrorelix) | [13] |
Table 2: In Vitro Inhibition of Gonadotropin Secretion by this compound
| Parameter | Species | Cell Type | Value | Reference |
| LH Secretion Inhibition | Rat | Pituitary cell culture | Dose-dependent | [14] |
| FSH Secretion Inhibition | Rat | Pituitary cell culture | Dose-dependent | [14] |
Table 3: Clinical Dose-Response of this compound on Gonadotropin Suppression
| Dose | Route | Effect on LH | Effect on FSH | Reference |
| 0.2 mg daily | Subcutaneous | Effective suppression of LH surge | Minimal effect | [15] |
| 0.25 mg daily | Subcutaneous | Effective suppression of LH surge | Minimal effect | [16] |
| 0.5 mg daily | Subcutaneous | Pronounced and sustained LH suppression | Moderate suppression | [16] |
| 1.0 mg daily | Subcutaneous | Profound and sustained LH suppression | Significant suppression | [16] |
| 2 mg single dose | Subcutaneous | Suppression of LH for at least 3 days | Less pronounced than LH | [17] |
| 3 mg single dose | Subcutaneous | Suppression of LH for at least 3 days | Less pronounced than LH | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
GnRH Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GnRH receptor.
dot
Caption: Workflow for a GnRH receptor binding assay.
Methodology:
-
Preparation of Pituitary Cell Membranes:
-
Anterior pituitary glands are dissected from rats and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1% BSA). Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[18]
-
-
Competitive Binding Assay:
-
In a series of tubes, a constant amount of pituitary membrane preparation (e.g., 50-100 µg of protein) and a fixed concentration of radiolabeled GnRH analog (e.g., [125I]-Buserelin) are added.
-
Increasing concentrations of unlabeled this compound (or unlabeled GnRH for a standard curve) are added to the tubes.
-
Non-specific binding is determined in the presence of a large excess of unlabeled GnRH.
-
The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in binding buffer.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Pituitary Cell Culture and Gonadotropin Secretion Assay
This protocol outlines the procedure for assessing the inhibitory effect of this compound on GnRH-stimulated LH and FSH secretion from primary pituitary cell cultures.[19]
Methodology:
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are collected from rats and enzymatically dispersed (e.g., using trypsin and DNase).
-
The dispersed cells are plated in culture wells and maintained in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) for 2-3 days to allow for attachment and recovery.[19]
-
-
Stimulation and Inhibition:
-
The culture medium is replaced with a serum-free medium, and the cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
The cells are then stimulated with a submaximal concentration of GnRH (e.g., 1-10 nM) for a specific duration (e.g., 2-4 hours).
-
Control wells include cells treated with vehicle, GnRH alone, and this compound alone.
-
-
Sample Collection and Analysis:
-
The culture medium is collected, and the concentrations of LH and FSH are measured using specific and sensitive immunoassays (e.g., ELISA or radioimmunoassay).[20]
-
-
Data Analysis:
-
The amount of LH and FSH secreted in response to GnRH in the presence of different concentrations of this compound is determined.
-
Dose-response curves are generated, and the IC50 for the inhibition of LH and FSH secretion is calculated.
-
Intracellular Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to visualize the inhibition of GnRH-induced calcium mobilization by this compound in pituitary cells.[21][22][23][24]
dot
Caption: Workflow for intracellular calcium imaging.
Methodology:
-
Cell Preparation and Dye Loading:
-
Pituitary cells are plated on glass coverslips and allowed to adhere.
-
The cells are loaded with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 1-5 µM in a physiological salt solution) for 30-60 minutes at room temperature in the dark.[23][24]
-
After loading, the cells are washed to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Fluorescence Microscopy:
-
The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission fluorescence is collected at ~510 nm.
-
-
Experimental Procedure:
-
A baseline recording of the 340/380 nm fluorescence ratio is established.
-
This compound is added to the perfusion buffer at the desired concentration, and the recording continues.
-
GnRH is then added to stimulate the cells, and the changes in the fluorescence ratio are continuously monitored.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each time point. This ratio is proportional to the intracellular calcium concentration ([Ca2+]i).
-
The data are presented as a time course of the 340/380 nm ratio, demonstrating the GnRH-induced calcium transient and its inhibition by this compound.
-
Western Blotting for Phosphorylated ERK
This protocol details the detection of phosphorylated (activated) ERK1/2 by Western blotting to assess the inhibitory effect of this compound on this downstream signaling pathway.[25]
Methodology:
-
Cell Treatment and Lysis:
-
Pituitary cells (e.g., the LβT2 gonadotrope cell line) are serum-starved to reduce basal ERK phosphorylation.[26]
-
Cells are pre-treated with this compound for a specified time, followed by stimulation with GnRH.
-
The stimulation is stopped by placing the culture dishes on ice and washing with ice-cold phosphate-buffered saline (PBS).
-
The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
The protein concentration of the cell lysates is determined.
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding (e.g., with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with a primary antibody specific for the phosphorylated forms of ERK1/2 (p-ERK1/2).[27][28]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[29]
-
The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
Conclusion
This compound exerts its profound inhibitory effect on pituitary gonadotropin secretion through a well-defined mechanism of action. By acting as a competitive antagonist at the GnRH receptor, it effectively prevents the initiation of the intracellular signaling cascades that are essential for the synthesis and release of LH and FSH. This targeted and reversible action has established this compound as a cornerstone in various clinical applications, particularly in the field of reproductive medicine. The experimental protocols detailed in this guide provide a framework for the continued investigation of GnRH receptor pharmacology and the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. reference.medscape.com [reference.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. KEGG PATHWAY: map04912 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cetrorelix suppresses the preovulatory LH surge and ovulation induced by ovulation-inducing factor (OIF) present in llama seminal plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The use of a GnRH antagonist (Cetrorelix) in a single dose protocol in IVF-embryo transfer: a dose finding study of 3 versus 2 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. Simultaneous measurement of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone in the orchidectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 22. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 23. moodle2.units.it [moodle2.units.it]
- 24. brainvta.tech [brainvta.tech]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 28. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cetrorelix Acetate
Cetrorelix Acetate is a synthetic decapeptide and a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is widely utilized in assisted reproductive technologies to prevent premature ovulation in patients undergoing controlled ovarian stimulation.[3][4] Furthermore, its ability to suppress sex hormone levels has led to its investigation and use in treating hormone-sensitive cancers, such as those of the prostate and breast.[3][5] This guide provides a detailed overview of its chemical structure, properties, and the methodologies employed in its synthesis, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is the acetic acid salt of Cetrorelix.[5] The peptide backbone is composed of ten amino acids, including five D-amino acids, which enhance its resistance to proteolytic degradation.[6] The sequence of the decapeptide is Ac-D-Nal(2)-D-Phe(4-Cl)-D-Pal(3)-L-Ser-L-Tyr-D-Cit-L-Leu-L-Arg-L-Pro-D-Ala-NH2.[7]
| Property | Value |
| Molecular Formula | C72H96ClN17O16[5] |
| Molecular Weight | 1491.1 g/mol [5] |
| Appearance | White, amorphous, hygroscopic powder[8][9] |
| Solubility | Sparingly soluble in water[9] |
| Bioavailability (Subcutaneous) | Approximately 85%[2][4] |
| Protein Binding | ~85%[8] |
| Terminal Half-life (Subcutaneous) | Approximately 30 hours[4][8] |
| IC50 (GnRH Receptor) | 1.21 nM[1] |
Mechanism of Action
Cetrorelix functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located on pituitary cells.[2][3] By binding to these receptors, it blocks the action of endogenous GnRH, thereby inhibiting the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2][8] This suppression of gonadotropins prevents the LH surge that triggers ovulation.[2]
Caption: Mechanism of action of Cetrorelix as a GnRH antagonist.
Synthesis of this compound
The manufacturing process for this compound typically involves solid-phase peptide synthesis (SPPS).[9] This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following outlines a general protocol for the synthesis of Cetrorelix using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
An appropriate resin, such as Rink Amide AM resin or Fmoc-Linker-MBHA-Resin, is used as the solid support.[10][11]
-
The resin is swelled in a suitable solvent like dimethylformamide (DMF).[12]
2. Amino Acid Coupling:
-
The C-terminal amino acid, Fmoc-D-Ala-OH, is first coupled to the resin.[7]
-
The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in DMF.[12]
-
The next Fmoc-protected amino acid in the sequence is activated by a coupling agent (e.g., HBTU/HOBT, DIC/HOBT, or HATU) and added to the resin to form a new peptide bond.[10][11]
-
This cycle of deprotection and coupling is repeated for each amino acid in the Cetrorelix sequence.
3. Acetylation:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated at the N-terminus using a reagent such as acetic anhydride.[10] An alternative is to use Ac-D-2Nal-OH for the final coupling step to avoid a separate acetylation step.[12]
4. Cleavage and Deprotection:
-
The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[7]
5. Purification and Salt Formation:
-
The crude peptide is precipitated from the cleavage mixture using a solvent like cold diethyl ether.[12]
-
The crude product is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C8 or C18 column.[10][12]
-
The mobile phase often consists of a gradient of acetonitrile and water containing an acid such as TFA or phosphoric acid.[10][12]
-
The purified peptide fractions are pooled, and the acetate salt is formed.
-
The final product, this compound, is obtained by lyophilization (freeze-drying).[10][12] The resulting product should have a purity exceeding 99%.[7][12]
Caption: General workflow for the solid-phase synthesis of Cetrorelix.
Quality Control and Impurity Profiling
During synthesis, side reactions such as racemization of amino acids can occur. For instance, the coupling of Fmoc-L-arginine(Pbf) and Fmoc-O-tert-butyl-L-serine has been observed to be prone to racemization.[11] The use of specific coupling agents like HATU with additives such as HOBt or HOAt can minimize this to below 0.5%.[11][13]
Impurities can also arise from incomplete removal of side-chain protecting groups or the formation of dimers.[14][15] Therefore, robust analytical methods, primarily RP-HPLC, are essential for the separation and quantification of Cetrorelix and its related impurities to ensure the high purity required for therapeutic use.[11][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C72H96ClN17O16 | CID 25078429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation method of this compound freeze-dried preparation - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20190382447A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]
- 11. Synthesis of Diastereomerically Pure this compound by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. researchgate.net [researchgate.net]
Pharmacodynamics of Cetrorelix Acetate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetrorelix Acetate is a potent and immediate-acting synthetic antagonist of gonadotropin-releasing hormone (GnRH).[1][2][3] By competitively binding to GnRH receptors in the anterior pituitary, it provides a dose-dependent inhibition of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[1][4] This mechanism effectively prevents the downstream cascade of sex steroid production and ovulation, a principle that has been extensively studied in various animal models. This guide provides an in-depth summary of the pharmacodynamic properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying physiological pathways observed in key preclinical animal studies.
Mechanism of Action
Cetrorelix operates by competitively blocking GnRH receptors on pituitary gonadotroph cells.[2][5] Unlike GnRH agonists which cause an initial stimulatory "flare-up" effect, Cetrorelix induces an immediate suppression of gonadotropin release.[6][7] This blockade prevents endogenous GnRH from binding and stimulating the synthesis and release of LH and FSH.[2] The reduction in circulating gonadotropins leads to a subsequent decrease in the production of gonadal sex steroids, such as testosterone and estradiol, and prevents the LH surge required for ovulation.[2][3] The effects are reversible upon cessation of treatment.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetrorelix Acetate: A Technical Guide to its Modulation of the Gonadotropin-Releasing Hormone Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix Acetate is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary clinical application is in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges, thereby allowing for controlled ovarian stimulation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound. It details the mechanism of action, presents quantitative data on its binding affinity and physiological effects, and outlines key experimental protocols for studying its activity.
Introduction
Gonadotropin-Releasing Hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, plays a pivotal role in the reproductive axis. It stimulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2] this compound is a synthetic decapeptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor.[3][4] By blocking the receptor, Cetrorelix prevents the downstream signaling cascade initiated by endogenous GnRH, leading to a rapid and reversible suppression of LH and FSH secretion.[5]
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the surface of pituitary gonadotrope cells.[2] This binding prevents the endogenous GnRH from interacting with its receptor, thereby inhibiting the initiation of the downstream signaling cascade that leads to gonadotropin release.[1] The onset of LH suppression is rapid, occurring within hours of administration, and unlike GnRH agonists, there is no initial stimulatory "flare-up" effect.[6]
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] Upon binding of GnRH, the receptor undergoes a conformational change that activates associated heterotrimeric G-proteins, primarily of the Gq/11 family.[8][9] This activation initiates a well-defined signaling cascade:
-
Gq/11 Protein Activation: The activated Gq/11 alpha subunit dissociates from the βγ subunits and activates Phospholipase C (PLC).[8]
-
Phosphoinositide Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8]
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2]
-
MAPK Cascade Activation: The activation of PKC, along with other signaling intermediates, triggers the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[7][9]
-
Gonadotropin Synthesis and Release: The culmination of these signaling events is the synthesis and secretion of LH and FSH from the gonadotrope cells.[7]
Cetrorelix-Mediated Inhibition
This compound, by competitively occupying the GnRH binding site on the receptor, prevents the initiation of this entire cascade. It does not activate the receptor and therefore does not trigger G-protein coupling and the subsequent downstream events. This blockade results in a dose-dependent suppression of LH and, to a lesser extent, FSH secretion.[3]
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of this compound.
Table 1: this compound Binding Affinity and In Vitro Potency
| Parameter | Value | Reference |
| IC50 (GnRH Receptor) | 1.21 nM | [7] |
Table 2: Pharmacokinetic Properties of this compound in Healthy Females
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| 0.25 mg (single dose) | 4.3 ± 1.3 | 29.8 ± 9.1 | ~5-10 | 85% | [3][11] |
| 0.50 mg (single dose) | 8.2 ± 3.4 | 62.7 ± 25.1 | ~5-10 | 85% | [3][11] |
| 1.0 mg (single dose) | 15.1 ± 5.2 | 129.1 ± 48.2 | ~5-10 | 85% | [3][11] |
| 3.0 mg (single dose) | 27.5 ± 8.1 | 376 ± 111 | ~63 | 85% | [11][12] |
| 0.25 mg (multiple dose) | 5.2 ± 1.7 | 45.4 ± 14.8 (AUCτ) | ~20-80 | 85% | [3][11] |
| 0.50 mg (multiple dose) | 10.1 ± 3.8 | 91.9 ± 34.2 (AUCτ) | ~20-80 | 85% | [3][11] |
| 1.0 mg (multiple dose) | 18.9 ± 6.1 | 182.2 ± 61.1 (AUCτ) | ~20-80 | 85% | [3][11] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T1/2: Terminal half-life; AUCτ: Area under the curve over a dosing interval.
Table 3: Pharmacodynamic Effects of this compound on Gonadotropin Levels
| Dose | Effect on LH | Effect on FSH | Onset of Action | Duration of Action (single 3 mg dose) | Reference |
| 0.25 mg (daily) | Dose-dependent suppression | Lesser degree of suppression | Within hours | Maintained with daily dosing | [3][11][13] |
| 3 mg (single dose) | Rapid and marked suppression | Lesser degree of suppression | Within hours | At least 4 days | [1][11][13] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with the GnRH receptor and its effect on downstream signaling are provided below.
GnRH Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the GnRH receptor using a radioligand competition assay.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors).
-
Radioligand: 125I-labeled GnRH agonist (e.g., 125I-[D-Trp6]-GnRH).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl, BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hGnRHR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled GnRH for non-specific binding.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to assess the inhibition of GnRH-induced Gq/11 signaling by this compound. A homogenous time-resolved fluorescence (HTRF) based assay is described.
Materials:
-
CHO-K1 or HEK293 cells expressing the human GnRH receptor.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
GnRH agonist.
-
This compound.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture GnRHR-expressing cells and seed them into a 384-well white plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the cell culture medium and add the this compound dilutions to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the GnRH agonist solution to the wells containing this compound.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the this compound concentration to determine the IC50 for the inhibition of GnRH-induced IP1 accumulation.
-
ERK1/2 Phosphorylation Assay
This protocol describes the use of an AlphaLISA® SureFire® Ultra™ assay to quantify the inhibition of GnRH-induced ERK1/2 phosphorylation by this compound.
Materials:
-
GnRHR-expressing cells (e.g., αT3-1 pituitary gonadotrope cells).
-
Serum-free cell culture medium.
-
GnRH agonist.
-
This compound.
-
AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit.
-
AlphaScreen-compatible microplate reader.
Procedure:
-
Cell Culture and Starvation:
-
Seed cells into a 96-well culture plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of GnRH agonist (e.g., EC80) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the medium and add the lysis buffer provided in the kit.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
AlphaLISA Assay:
-
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Add the acceptor bead mix and incubate for 1-2 hours at room temperature.
-
Add the donor bead mix and incubate for 1-2 hours at room temperature in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the AlphaLISA signal against the concentration of this compound to determine the IC50 for the inhibition of GnRH-induced ERK1/2 phosphorylation.
-
Visualizations of Signaling Pathways and Workflows
// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(e.g., ERK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; Gonadotropins [label="LH & FSH\nSynthesis & Release", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GnRH -> GnRHR [label="Binds"]; GnRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Co-activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Gonadotropins [label="Stimulates"]; } END_DOT Figure 1: GnRH Receptor Signaling Pathway.
// Nodes Cetrorelix [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH [label="GnRH", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRHR [label="GnRH Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Binding Site\nBlocked", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; NoSignal [label="No Downstream\nSignaling", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NoRelease [label="Inhibition of\nLH & FSH Release", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cetrorelix -> GnRHR [label="Competitively Binds"]; GnRH -> GnRHR [style=dashed, color="#5F6368", label="Binding Prevented"]; GnRHR -> Block; Block -> NoSignal; NoSignal -> NoRelease; } END_DOT Figure 2: this compound Mechanism of Action.
Conclusion
This compound is a well-characterized GnRH receptor antagonist that provides a rapid, dose-dependent, and reversible suppression of gonadotropin secretion. Its mechanism of action is centered on the competitive blockade of the GnRH receptor, thereby inhibiting the Gq/11-mediated signaling cascade that leads to LH and FSH release. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this important therapeutic agent.
References
- 1. SureFire ERK1/2 activation assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. IP accumulation assay [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Accumulation of inositol monophosphate (IP) as functional assay for G protein-mediated signaling [bio-protocol.org]
- 6. Inositol phosphate assay [bio-protocol.org]
- 7. revvity.com [revvity.com]
- 8. tgrbiosciences.com [tgrbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. revvity.com [revvity.com]
- 13. academic.oup.com [academic.oup.com]
In Vitro Bioactivity of Cetrorelix Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] It is a third-generation GnRH antagonist designed to have a high affinity for the GnRH receptor, effectively preventing premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, focusing on its mechanism of action, receptor binding affinity, and its effects on downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.
Mechanism of Action
This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][4] The GnRH-R is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[5] Under normal physiological conditions, the pulsatile release of GnRH from the hypothalamus stimulates the GnRH-R, initiating a signaling cascade that leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]
This compound competitively binds to the GnRH-R without activating it, thereby blocking the binding of endogenous GnRH.[3][5] This competitive inhibition leads to a rapid, dose-dependent suppression of LH and FSH secretion from the pituitary gland.[4] The onset of LH suppression is almost immediate, and unlike GnRH agonists, this compound does not induce an initial stimulatory "flare-up" effect.[3][4]
Downstream Signaling Pathways
The primary signaling pathway activated by the GnRH receptor involves its coupling to the Gq/11 family of G-proteins.[7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, are crucial for the downstream events leading to gonadotropin synthesis and secretion.[7]
While the Gq/11 pathway is predominant, there is also evidence suggesting that the GnRH receptor can couple to Gs and Gi proteins, potentially modulating cyclic adenosine monophosphate (cAMP) levels.[7] However, the primary mechanism of action of GnRH leading to LH and FSH release is mediated through the IP3 and intracellular calcium pathway. This compound, by blocking the initial binding of GnRH, effectively prevents the activation of these downstream signaling cascades.
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Key In Vitro Bioassays for this compound
The in vitro characterization of this compound's bioactivity relies on a series of well-established assays to determine its binding affinity for the GnRH receptor and its functional potency in inhibiting gonadotropin release.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of this compound for the GnRH receptor. It involves the use of a radiolabeled GnRH agonist, such as [125I]-buserelin or [125I]-triptorelin, which binds with high affinity to the GnRH receptor. The assay measures the ability of unlabeled this compound to displace the radioligand from the receptor in a concentration-dependent manner.
Cell-Based Functional Assays for LH and FSH Inhibition
These assays are crucial for determining the functional potency (IC50) of this compound. They utilize pituitary cell cultures, either primary cells or immortalized cell lines like the mouse gonadotrope alpha-T3-1 cell line, which endogenously express the GnRH receptor. The cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. The inhibitory effect of this compound is quantified by measuring the amount of LH and FSH released into the cell culture medium, typically using enzyme-linked immunosorbent assays (ELISAs).
Second Messenger Assays
To further elucidate the mechanism of action, assays measuring the downstream second messengers, IP3 and intracellular calcium, can be employed. These assays confirm that this compound's antagonistic activity at the GnRH receptor translates to the inhibition of the Gq/11 signaling pathway.
Data Presentation
The quantitative data obtained from the in vitro bioassays are summarized in the following tables.
Table 1: GnRH Receptor Binding Affinity of this compound
| Parameter | Cell Line | Radioligand | Value | Reference |
| Ki (nM) | COS-7 (human GnRH-R) | [125I]-Buserelin | Data not available in public literature | N/A |
| IC50 (nM) | Prostate Cancer Cells | [125I]-GnRH | ~1-10 |
Table 2: Functional Potency of this compound in Inhibiting LH and FSH Release
| Parameter | Cell System | GnRH Agonist | Value | Reference |
| IC50 (nM) for LH Inhibition | Primary Pituitary Cells | GnRH | Data not available in public literature | N/A |
| IC50 (nM) for FSH Inhibition | Primary Pituitary Cells | GnRH | Data not available in public literature | N/A |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the in vitro characterization of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.
Materials:
-
Cell Line: COS-7 cells transiently or stably transfected with the human GnRH receptor.
-
Radioligand: [125I]-Buserelin (a GnRH agonist).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: High concentration of unlabeled GnRH (e.g., 1 µM).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture COS-7 cells expressing the human GnRH receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [125I]-Buserelin (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [125I]-Buserelin, and a high concentration of unlabeled GnRH.
-
Competitive Binding: Cell membranes, [125I]-Buserelin, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Cell-Based Functional Assay for LH Inhibition
Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-induced LH release.
Materials:
-
Cell Line: Mouse pituitary gonadotrope cell line (alpha-T3-1) or primary pituitary cells.
-
Cell Culture Medium: DMEM supplemented with fetal bovine serum and antibiotics.
-
Stimulating Agent: Gonadotropin-releasing hormone (GnRH).
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
LH ELISA Kit.
Procedure:
-
Cell Culture:
-
Culture alpha-T3-1 cells in appropriate cell culture flasks until they reach 80-90% confluency.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Setup:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of this compound in assay medium for a defined period (e.g., 30 minutes).
-
Add a fixed, sub-maximal concentration of GnRH to stimulate LH release. Include control wells with no GnRH (basal release) and wells with GnRH alone (maximal release).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specific duration (e.g., 3-4 hours).
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Quantification:
-
Measure the concentration of LH in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of GnRH-stimulated LH release against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the GnRH-stimulated LH release) from the resulting dose-response curve.
-
Conclusion
The in vitro characterization of this compound's bioactivity is a critical component of its development and quality control. The assays described in this technical guide provide a robust framework for assessing its high-affinity binding to the GnRH receptor and its potent functional antagonism of GnRH-induced gonadotropin secretion. The competitive binding assay allows for the determination of its binding affinity (Ki), while cell-based functional assays provide a measure of its inhibitory potency (IC50). A thorough understanding of these in vitro properties is essential for ensuring the consistent quality, efficacy, and safety of this compound in its clinical applications. While specific quantitative values for Ki and IC50 are not consistently reported in publicly accessible literature, the methodologies outlined here provide the means to determine these critical parameters.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Cetrorelix Acetate: Molecular Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a synthetic decapeptide and a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It is widely utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation. Additionally, its ability to suppress gonadotropin secretion has led to its investigation in the treatment of hormone-sensitive cancers. This technical guide provides an in-depth overview of the molecular and pharmacological properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis.
Molecular and Chemical Properties
This compound is the acetate salt of Cetrorelix, a synthetic analog of GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10. These modifications result in a molecule with high binding affinity to the GnRH receptor and enhanced stability.
| Property | Value | Reference |
| Chemical Formula | C72H96ClN17O16 | [1] |
| Molecular Weight | 1491.1 g/mol | [1] |
| Free Base (Cetrorelix) Formula | C70H92ClN17O14 | [2][3][4] |
| Free Base (Cetrorelix) Molecular Weight | 1431.06 g/mol | [4][5] |
| Appearance | White, amorphous lyophilized powder | [6] |
| Solubility | Moderately soluble in water | [6] |
Mechanism of Action: GnRH Receptor Antagonism
Cetrorelix exerts its pharmacological effect through competitive antagonism of the GnRH receptors located on the surface of pituitary gonadotroph cells.[7][8][9][10] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9][10]
The downstream signaling cascade of the GnRH receptor, which is a G-protein coupled receptor (GPCR), is consequently inhibited.[2][3] The primary pathway involves the Gq/11 protein, which, upon activation by GnRH, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.[1][2] By blocking the initial step of GnRH binding, Cetrorelix effectively abrogates this entire signaling pathway.
References
- 1. KEGG PATHWAY: map04912 [genome.jp]
- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Solubility and Stability of Cetrorelix Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cetrorelix Acetate, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist. A thorough understanding of its solubility and stability is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.
Solubility Properties
This compound is characterized as an amorphous, white, hygroscopic powder.[1] Its solubility is a key parameter influencing its formulation as an injectable product.
Aqueous and Organic Solubility
This compound is moderately soluble in water and generally poorly soluble in organic solvents.[2] The presence of excipients, such as mannitol, can influence its solubility in aqueous media. Quantitative solubility data is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | ~8 mg/mL[1] | - |
| Water with Mannitol | ~5 mg/mL[1] | - |
| Water | 2 mg/mL[3] | Requires sonication |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] | Requires sonication |
| Methanol | 10% (w/v)[4] | - |
| Methanol | Slightly soluble[5] | - |
| DMSO | Slightly soluble[5] | - |
pH-Dependent Solubility
The solubility of peptides like this compound, which contain ionizable groups, is often pH-dependent. While specific quantitative data on the pH-solubility profile of this compound is not extensively published, it is known that adjusting the pH can impact the solubility of peptides. For basic peptides, solubility can often be increased by lowering the pH with an acid like acetic acid.
Stability Profile
The stability of this compound is crucial for its shelf-life and the maintenance of its therapeutic activity. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
Solid-State Stability
As a lyophilized powder, this compound exhibits good stability under recommended storage conditions.
Table 2: Solid-State Stability of this compound
| Storage Condition | Duration | Observations |
| 2-8 °C[6] | At least 12 months | No significant changes in tested parameters.[6] |
| 25 °C / 60% RH[6] | At least 6 months | No significant changes in tested parameters.[6] |
| -20 °C[5] | At least 4 years | Stable.[5] |
| Photostability (ICH Q1B)[6] | Not specified | Not sensitive to light.[6] |
Solution Stability
This compound is less stable in aqueous solutions, which is a key reason for its formulation as a lyophilized powder for reconstitution.
Table 3: Solution Stability of this compound
| Storage Condition | Duration | Observations |
| Refrigerated (+4 °C)[7] | 1 week | Concentration was 98.70% of the freshly prepared standard.[7] |
| -20 °C[3] | 1 month | Stock solution is stable.[3] |
| -80 °C[3] | 6 months | Stock solution is stable.[3] |
Degradation Pathways
Forced degradation studies have been instrumental in identifying the primary degradation pathways for this compound.
-
Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions.[8][9] Degradation is more pronounced under alkaline conditions, leading to the formation of Impurity-C through deamidation at the C-terminus.[8][9][10]
-
Racemization: Stereochemical integrity can be compromised under pH stress. L-proline can racemize under acidic conditions, while L-serine can racemize under alkaline conditions.[8][9]
-
Formaldehyde Induced Degradation: this compound is highly unstable in the presence of formaldehyde, leading to the formation of a methylene dimer impurity.[8][11]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Stability-Indicating HPLC Method for Forced Degradation Studies
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the stability of this compound and separating its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[8]
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
Gradient Elution: A suitable gradient program to separate the parent peak from all degradation products.
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at an appropriate wavelength (e.g., 226 nm or 275 nm).[8]
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve this compound in a dilute acid solution (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Dissolve this compound in a dilute base solution (e.g., 0.1 N NaOH) and incubate at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.
-
Photodegradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor the formation of degradation products and the decrease in the parent peak area.
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the Gonadotropin-Releasing Hormone Receptor (GnRHR) in the pituitary gland. By blocking the binding of endogenous GnRH, it inhibits the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Caption: GnRH Receptor Signaling Pathway and its Inhibition by this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Measurement of this compound.
Logical Relationship in Forced Degradation Studies
This diagram outlines the logical progression and purpose of performing forced degradation studies for this compound.
Caption: Logic and Outcomes of Forced Degradation Studies for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pH-metric solubility. 3. Dissolution titration template method for solubility determination. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Cetrorelix Acetate in Controlled Ovarian Stimulation in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist that effectively suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the pituitary gland.[1] By competitively binding to GnRH receptors, it prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to gonadotropin release.[2][3][4] This mechanism of action prevents premature LH surges and subsequent ovulation, allowing for controlled follicular development and oocyte maturation. In the context of murine research, particularly in aged mouse models, this compound has been demonstrated to improve the efficacy of superovulation protocols, leading to a higher yield of viable oocytes.[5][6] This document provides detailed protocols and application notes for the use of this compound in controlled ovarian stimulation in mice, targeted at researchers and professionals in the field of reproductive biology and drug development.
Mechanism of Action: GnRH Antagonism
This compound functions as a competitive antagonist of GnRH receptors located on the anterior pituitary gland.[2][3] This binding action blocks the stimulatory effect of endogenous GnRH, leading to a rapid and dose-dependent inhibition of LH and FSH secretion.[1] The prevention of a premature LH surge is crucial for controlled ovarian stimulation, as it allows for the synchronized maturation of a larger cohort of ovarian follicles.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on a study demonstrating the improved efficacy of superovulation in aged mice using this compound.[5][6]
Materials
-
This compound (e.g., Cetrotide®)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Saline or Phosphate-Buffered Saline (PBS) for reconstitution
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Experimental Animals: Aged female mice (e.g., 12-month-old C57BL/6 or similar strains)
Protocol 1: Consecutive Daily Administration of this compound
This protocol involves daily administration of this compound for seven consecutive days prior to gonadotropin stimulation.
-
Animal Preparation: Acclimate 12-month-old female mice to the housing conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Gonadotropin Stimulation:
-
Oocyte Collection:
-
Approximately 14-16 hours after the hCG injection, euthanize the mice and collect the oocytes from the oviducts.
-
Protocol 2: Intermittent Administration of this compound
This protocol involves administering this compound every three days for a total of three injections prior to gonadotropin stimulation.
-
Animal Preparation: Acclimate 12-month-old female mice as described in Protocol 1.
-
This compound Administration:
-
Gonadotropin Stimulation:
-
Oocyte Collection:
-
Collect oocytes 14-16 hours post-hCG injection.
-
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Cetrorelix Acetate for Endometriosis Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. Research into its pathophysiology and the development of novel therapeutics heavily relies on relevant animal and cellular models. Cetrorelix Acetate, a potent and immediate-acting gonadotropin-releasing hormone (GnRH) antagonist, serves as a critical tool in these models. By competitively blocking GnRH receptors in the pituitary gland, Cetrorelix rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in ovarian estrogen production.[1][2][3] This mechanism effectively mimics a hypoestrogenic state, allowing researchers to investigate the estrogen-dependent nature of endometriotic lesion growth and survival.
Mechanism of Action
This compound functions as a competitive antagonist of GnRH receptors located on pituitary gonadotroph cells.[3] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion before downregulation, Cetrorelix provides immediate suppression.[2] This rapid onset of action is highly advantageous for experimental control. The blockade of GnRH receptors prevents the release of LH and FSH, which in turn ceases the stimulation of ovarian follicles and dramatically reduces circulating estradiol levels.[1][2] Since the growth and maintenance of endometriotic implants are primarily estrogen-dependent, this induced hypoestrogenic environment leads to the regression and atrophy of the lesions.[4]
Application in In Vivo Endometriosis Models
Cetrorelix has been effectively used in surgically-induced endometriosis models in rodents, such as rats and mice.[5][6] In these models, endometrial tissue is implanted into the peritoneal cavity, where it develops into cystic, estrogen-responsive lesions.[7][8] Treatment with Cetrorelix leads to a significant regression in the size and histological severity of these endometriotic implants.[5][6]
Table 1: Summary of this compound Application in a Rat Endometriosis Model
| Parameter | Description | Reference |
| Model Organism | Wistar adult female rats | [5][6] |
| Induction Method | Peritoneal implantation of autologous endometrial tissue. | [5][9] |
| Treatment Group | This compound | [5][6] |
| Dosage | 0.001 mg/rat/day (equivalent to approx. 5 µg/kg/day) | [5][6] |
| Administration | Subcutaneous (s.c.) injection | [5][6] |
| Treatment Duration | 8 weeks | [5][6] |
| Control Group | Saline (0.1 cc/rat), subcutaneous, once a week | [5][6] |
| Key Findings | - Significant reduction in endometriotic implant volume (p < 0.01).- Significant reduction in glandular and stromal tissue scores (p < 0.01).- Efficacy in lesion regression comparable to the GnRH agonist Leuprolide. | [5][6] |
Application in In Vitro Endometriosis Models
While the primary effect of Cetrorelix is systemic via the pituitary, in vitro studies can explore potential direct effects on endometrial cells. Research indicates that GnRH antagonists can influence endometrial stromal cells, potentially impairing their growth and proliferation.[10][11] These studies are crucial for dissecting the cellular mechanisms underlying endometriosis.
Table 2: Potential In Vitro Applications and Reported Effects of GnRH Antagonists
| Parameter | Description | Reference |
| Cell Type | Human endometrial stromal cells (ESCs) | [10][11] |
| Treatment | GnRH antagonist | [10] |
| Potential Assays | Cell proliferation (e.g., CCK8), Apoptosis (e.g., Flow Cytometry), Protein expression (e.g., Western Blot). | [10] |
| Reported Effects | - Reduced proliferation and induced apoptosis of ESCs.- Decreased expression of c-kit receptor, which is involved in cell growth.- May be associated with impaired HOXA10 expression, a marker of endometrial receptivity. | [10][11] |
Protocols
Protocol 1: Induction of Endometriosis in a Rat Model
This protocol is based on the widely used surgical autotransplantation method.[9]
Materials:
-
6-week-old female Sprague Dawley or Wistar rats (200-250g)[5][9]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Suture materials (e.g., 4-0 silk)
-
Antibiotics and analgesics as per institutional guidelines
-
Sterile saline solution
Procedure:
-
Acclimatization: Acclimate rats for at least one week, ensuring regular 4-5 day estrous cycles.[9]
-
Anesthesia: Anesthetize the rat using an approved anesthetic protocol.
-
Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution.
-
Laparotomy: Perform a midline ventral laparotomy to expose the uterine horns.
-
Uterine Horn Excision: Ligate and excise the left uterine horn. Place it immediately into a sterile petri dish containing warm, sterile saline.
-
Endometrial Fragment Preparation: Open the uterine horn longitudinally and cut small fragments of endometrial tissue (e.g., 2x2 mm).
-
Autotransplantation: Suture four endometrial fragments to the inner surface of the abdominal wall, typically two on each side of the incision, using a non-absorbable suture.[7]
-
Closure: Close the abdominal muscle wall and skin in separate layers.
-
Post-Operative Care: Administer analgesics and monitor the animal for recovery. Allow 4-6 weeks for the implants to establish and develop into fluid-filled, cystic lesions.[5][6]
Protocol 2: In Vivo Treatment with this compound
This protocol describes the administration of this compound to rats with established endometriotic lesions.
Materials:
-
Rats with surgically induced endometriosis (from Protocol 1)
-
This compound powder for injection
-
Sterile water for injection or saline for reconstitution
-
Syringes and needles for subcutaneous injection
-
Calipers for lesion measurement
Procedure:
-
Baseline Measurement: After the 4-6 week lesion establishment period, perform a second laparotomy. Measure the volume of each endometriotic implant using calipers (Volume = length x width x height x 0.52).[5][6]
-
Group Allocation: Randomly assign animals to a control group (vehicle) and a treatment group (this compound).
-
Drug Preparation: Reconstitute this compound according to the manufacturer's instructions to achieve the desired concentration for dosing (e.g., 0.001 mg/rat).
-
Administration:
-
Monitoring: Monitor animals for general health throughout the treatment period.
-
Endpoint Analysis: At the end of the 8-week treatment period, perform a final laparotomy.
-
Remeasure the implant volumes.
-
Excise the implants for further analysis (e.g., histopathology, immunohistochemistry, gene expression analysis).
-
-
Data Analysis: Compare the change in lesion volume between the control and treatment groups. Analyze histological sections for changes in stromal and glandular tissue.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Animal models for research on endometriosis [imrpress.com]
- 5. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Surgical induction of endometriosis rat model [bio-protocol.org]
- 10. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GnRH antagonists may affect endometrial receptivity - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Peptide Synthesis of Cetrorelix Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix Acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), utilized in assisted reproductive technologies to prevent premature ovulation. Its chemical sequence is Ac-D-2Nal-D-4Cl-Phe-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2. The synthesis of this complex peptide is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This document provides detailed application notes and a comprehensive protocol for the synthesis, purification, and analysis of this compound, intended for researchers and professionals in drug development.
Introduction
Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the production of peptides like Cetrorelix. The Fmoc/tBu strategy is widely adopted due to its milder deprotection conditions compared to the Boc/Bzl strategy. This approach involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The process is characterized by repeated cycles of deprotection and coupling, followed by cleavage of the peptide from the resin and final purification.
Key Considerations for Cetrorelix Synthesis
Several factors are critical for the successful synthesis of this compound with high purity and yield:
-
Resin Selection: Rink Amide resins, such as Rink Amide AM or Rink Amide MBHA, are commonly employed to generate the C-terminal amide of Cetrorelix.[1][2]
-
Coupling Reagents: A combination of a coupling agent and an additive is crucial to facilitate efficient amide bond formation and minimize racemization. Commonly used systems include HATU/HOBt, HBTU/HOBT, or DIC/HOBT.[3][4][5]
-
Protection Strategy: The use of acid-labile side-chain protecting groups (e.g., tBu for Ser and Tyr, Pbf for Arg) is standard in the Fmoc strategy.[5][6]
-
N-terminal Acetylation: The N-terminus of the peptide is acetylated. This can be achieved either by reacting the N-terminal amino group with acetic anhydride after the final coupling step or by using pre-acetylated Ac-D-2-Nal-OH for the last coupling, a method that can prevent potential side reactions.[1][6]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude Cetrorelix peptide to achieve the high purity required for pharmaceutical applications.[3][7]
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below.
References
- 1. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 2. US20190382447A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Synthesis of Diastereomerically Pure this compound by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]
- 6. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cetrorelix Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). It is used to prevent premature ovulation in women undergoing controlled ovarian stimulation. The purity of Cetrorelix is a critical quality attribute that can impact its safety and efficacy. High-performance liquid chromatography (HPLC) is the most common and reliable technique for assessing the purity of Cetrorelix and quantifying its related substances.[1]
This application note provides a detailed protocol for the analysis of Cetrorelix purity by reversed-phase HPLC (RP-HPLC). The method described is based on established and validated procedures for the separation and quantification of Cetrorelix and its potential impurities.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound Sample (Bulk drug substance or finished product)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA), (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in water.
Mobile Phase B: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in acetonitrile.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in Mobile Phase A to obtain a final concentration of 0.5 mg/mL.
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in Mobile Phase A to obtain a final concentration of 0.5 mg/mL. For formulated products, the sample preparation may need to be adjusted to account for excipients.
HPLC Method
The following HPLC conditions are recommended for the analysis of Cetrorelix purity:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 226 nm or 275 nm[2][3] |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 40 | 70 | 30 |
Data Presentation
The purity of the Cetrorelix sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits for impurities are typically defined by pharmacopeial monographs or internal specifications.
Table 2: Typical System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Cetrorelix Peak) | ≤ 2.0 |
| Theoretical Plates (Cetrorelix Peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the standard | ≤ 2.0% |
Table 3: Example of Impurity Profile Data
| Peak Name | Retention Time (min) | Relative Retention Time | Area (%) | Specification |
| Impurity A | 12.5 | 0.83 | 0.15 | ≤ 0.5% |
| Impurity B | 13.8 | 0.92 | 0.20 | ≤ 0.5% |
| Cetrorelix | 15.0 | 1.00 | 99.5 | ≥ 98.0% |
| Impurity C | 16.2 | 1.08 | 0.10 | ≤ 0.5% |
| Total Impurities | 0.45 | ≤ 2.0% |
Note: Retention times and relative retention times are illustrative and may vary depending on the specific HPLC system and column used.
Visualizations
Caption: Experimental workflow for the HPLC analysis of Cetrorelix purity.
Caption: Classification of Cetrorelix-related substances.
Conclusion
The described RP-HPLC method is a robust and reliable approach for the determination of Cetrorelix purity and the quantification of its related substances. This method can be readily implemented in a quality control laboratory for routine analysis of bulk drug substances and finished pharmaceutical products. Adherence to the system suitability criteria is crucial to ensure the validity of the analytical results. Method validation should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.
References
Cetrorelix Acetate: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetrorelix Acetate in preclinical rodent models. This document details the mechanism of action, established administration protocols, and expected physiological responses, serving as a valuable resource for designing and executing in vivo studies.
Introduction to this compound
This compound is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3] This immediate-onset action, without the initial flare-up effect seen with GnRH agonists, makes it a valuable tool for a variety of research applications where hormonal suppression is desired.
Mechanism of Action
The hypothalamic-pituitary-gonadal (HPG) axis governs reproductive endocrinology. The hypothalamus releases GnRH, which stimulates the anterior pituitary to secrete LH and FSH. These gonadotropins, in turn, act on the gonads to regulate steroid hormone production (e.g., testosterone and estrogen) and gametogenesis.
This compound disrupts this cascade by competitively blocking GnRH from binding to its receptors on pituitary gonadotrophs.[1][2] This blockade leads to a dose-dependent reduction in LH and FSH release, subsequently suppressing the production of gonadal steroids.[1]
Figure 1: Mechanism of Action of this compound.
Applications in Rodent Research
This compound is a versatile tool for a range of preclinical research areas, including:
-
Oncology: Investigating the therapeutic potential of hormonal deprivation in sex hormone-dependent cancers, such as prostate and breast cancer.
-
Reproductive Biology: Synchronizing estrous cycles, preventing premature ovulation in superovulation protocols, and studying the physiological roles of gonadotropins and sex steroids.
-
Endometriosis: Evaluating the efficacy of GnRH antagonists in reducing the growth and symptoms of endometriotic lesions in rodent models.
-
Benign Prostatic Hyperplasia (BPH): Studying the impact of testosterone suppression on prostate gland size and histology.
Quantitative Data on this compound Administration in Rodents
The following tables summarize dosages and observed effects of this compound in various rodent models.
Table 1: this compound Dosing and Effects in Rats
| Application | Strain | Dose | Administration Route & Frequency | Observed Effects | Reference(s) |
| Testosterone Suppression | Male Castrated | 2.5 mg/rat (~10 mg/kg) | Single subcutaneous injection | >80% decrease in plasma LH, nadir at 4 hours, return to normal after 24 hours. | [4] |
| Ovulation Inhibition | Intact Female | 2.0 mg/rat | Single subcutaneous injection | Complete inhibition of ovulation. | [4] |
| Benign Prostatic Hyperplasia | Male Wistar | 0.625, 1.25, 12.5 mg/kg | Depot injections on days 1 and 22 | Dose-dependent reduction in prostate weight. | |
| Endometriosis | Female Wistar | 0.001 mg/rat/day | Daily subcutaneous injection for 8 weeks | Significant reduction in the volume of endometriotic implants. | |
| General Toxicology | Fasted | 0.25, 0.5, 1 mg/kg | Single subcutaneous injection | No significant ulcerogenic effect. | [5] |
| Pregnancy | Sprague-Dawley | 15, 75, 150 µg/kg | Single injection on day 4 or 8 of gestation | Dose-dependent decrease in embryo weight and potential for congenital anomalies at higher doses. | [6] |
Table 2: this compound Dosing and Effects in Mice
| Application | Strain | Dose | Administration Route & Frequency | Observed Effects | Reference(s) |
| Improved Superovulation (Aged Mice) | C57BL/6J | 5 µg/kg | Daily subcutaneous injection for 7 days or 3 times every 3 days | Increased number of ovulated oocytes. | [7] |
| Ovarian Protection from Chemotherapy | BALB/c | Not specified | Daily injections starting 9 days before and 7 days after cyclophosphamide | Significantly decreased the extent of ovarian damage. | [8] |
| General Toxicology | Up to 1 mg/kg | Single subcutaneous injection | No ataxic effects or changes in spontaneous motor activity. | [5] |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder that requires reconstitution before administration.[5][9][10][11]
Materials:
-
This compound (lyophilized powder)
-
Mannitol (often included in the commercial formulation to ensure an isotonic solution)[5][9][10][11]
-
Sterile syringes and needles (e.g., 27-30 gauge for subcutaneous injection)
Procedure:
-
Bring the this compound vial and Sterile Water for Injection to room temperature.
-
Using a sterile syringe, draw up the required volume of Sterile Water for Injection. The final concentration will depend on the desired dose and injection volume. For example, to achieve a concentration of 0.25 mg/mL, reconstitute a 0.25 mg vial with 1 mL of sterile water.[11]
-
Slowly inject the sterile water into the vial containing the this compound powder, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
The reconstituted solution should be used immediately.
Subcutaneous Administration Protocol
Figure 2: General Experimental Workflow for this compound Administration.
Procedure:
-
Animal Restraint: Properly restrain the rodent to ensure accurate and safe injection. For mice and rats, this can be achieved by gently scruffing the animal.
-
Injection Site: The subcutaneous injection is typically administered in the loose skin over the back of the neck or flank.
-
Injection Volume: The volume of the injection should be appropriate for the size of the animal to avoid discomfort and leakage. Recommended maximum subcutaneous injection volumes are typically 2-3 mL for mice and 5-10 mL for rats.[12]
-
Injection Technique:
-
Swab the injection site with an appropriate antiseptic.
-
Pinch the skin to create a tent.
-
Insert a sterile needle (27-30 gauge) at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions at the injection site (e.g., erythema, swelling) or systemic effects.[13]
Potential Adverse Effects in Rodents
In preclinical studies, this compound is generally well-tolerated. The most commonly observed side effect is a transient local reaction at the injection site, including mild erythema and swelling, which typically resolves without intervention.[13][14]
At doses significantly higher than the therapeutic range, particularly during pregnancy, adverse effects on fetal development have been observed in rats, including decreased embryo weight and an increased incidence of congenital anomalies.[6][9] Long-term toxicology studies in rats have not identified any specific organ toxicity.
Conclusion
This compound is a valuable pharmacological tool for in vivo rodent studies requiring rapid and reversible suppression of the HPG axis. The information and protocols provided in these application notes offer a foundation for researchers to effectively design and implement studies utilizing this potent GnRH antagonist. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cetrotide (Cetrorelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of the gonadotropin-releasing hormone antagonist cetrorelix in the early postimplantation period on rat pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GnRH antagonist cetrorelix reduces cyclophosphamide-induced ovarian follicular destruction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. emdserono.com [emdserono.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Effective suppression of luteinizing hormone and testosterone by single doses of the new gonadotropin-releasing hormone antagonist cetrorelix (SB-75) in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetrorelix Acetate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cetrorelix Acetate in preclinical research settings. This document outlines the mechanism of action, dosage calculation considerations, and detailed protocols for preparation and administration in various animal models.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] By competitively binding to GnRH receptors in the pituitary gland, it effectively and rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism of action makes this compound a valuable tool in a range of preclinical research areas, including oncology, reproductive biology, and the study of hormone-dependent diseases such as endometriosis.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effect by blocking the GnRH receptor on pituitary gonadotroph cells. This competitive inhibition prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to LH and FSH release. The suppression of these gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.
Signaling Pathway of GnRH Receptor
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating the synthesis and release of LH and FSH. Cetrorelix, as an antagonist, prevents the initiation of this cascade.
Dosage Calculation and Administration in Preclinical Models
The appropriate dosage of this compound can vary significantly depending on the animal model, the research application, and the desired level and duration of hormone suppression. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.
Summary of Preclinical Dosages
The following tables summarize dosages of this compound reported in various preclinical studies.
Table 1: this compound Dosages in Rodent Models
| Animal Model | Research Area | Dosage | Route of Administration | Frequency | Reference |
| Mouse (aged) | Reproductive Aging | 5 µg/kg | Not specified | Daily for 7 days or every 3 days for 3 doses | [2] |
| Mouse (NOD/SCID) | Oncology (Multiple Myeloma) | 75 µ g/animal | Not specified | Daily | [3][4] |
| Rat (Wistar) | Endometriosis | 0.001 mg/rat | Subcutaneous | Daily for 8 weeks | [5][6] |
| Rat (fasted) | Toxicology/Safety | 0.25, 0.5, 1 mg/kg | Subcutaneous | Single dose |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Bioavailability (SC) | Elimination Half-life (IV) | Protein Binding | Reference |
| Rat | 100% | 3.0 hours | ~87% | |
| Dog | 97% | 9.3 hours | ~87% |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder. The following is a general protocol for its reconstitution.
-
Materials:
-
This compound lyophilized powder
-
Sterile Water for Injection (WFI) or sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer (optional)
-
-
Procedure:
-
Aseptically add the required volume of sterile WFI or saline to the vial containing the lyophilized powder to achieve the desired final concentration.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. A vortex mixer on a low setting can be used for a short duration if needed.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before administration.
-
For some formulations, a small amount of acetic acid may be used to aid dissolution, and mannitol may be included as a bulking agent. It is recommended to consult the manufacturer's instructions for the specific product being used.
-
Administration to Animal Models
Subcutaneous (SC) injection is the most common route of administration for this compound in preclinical studies.
-
Animal Preparation:
-
Acclimatize animals to the housing conditions before the start of the experiment.
-
Weigh the animal to accurately calculate the dose volume.
-
-
Injection Procedure (Subcutaneous):
-
Gently restrain the animal.
-
Lift a fold of skin, typically in the dorsal neck or flank region, to create a "tent."
-
Insert a sterile needle (e.g., 27-30 gauge) into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Vary the injection site for repeated administrations to minimize local irritation.
-
Experimental Workflow Example: Endometriosis Model in Rats
The following workflow illustrates a typical experimental design for evaluating the efficacy of this compound in a surgically induced endometriosis model in rats.
Conclusion
This compound is a versatile and effective tool for the rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis in preclinical research. Careful consideration of the animal model, research question, and appropriate dosage is essential for successful experimental outcomes. The protocols and data presented in these application notes serve as a valuable resource for researchers designing and conducting studies with this potent GnRH antagonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Luteinizing Hormone-Releasing Hormone (LHRH)-I antagonist cetrorelix inhibits myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of cetrorelix, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Pubertal Development Inhibition with Cetrorelix Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, as a tool for studying the inhibition of pubertal development. This document includes detailed experimental protocols derived from preclinical research, a summary of expected quantitative outcomes, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRH-R).[1][2] By binding to GnRH-R in the anterior pituitary gland, this compound effectively blocks the action of endogenous GnRH.[2][3] This blockade leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, the key gonadotropins that drive pubertal development.[1][4] Unlike GnRH agonists, which cause an initial stimulatory flare-up of gonadotropin release, this compound provides immediate and direct inhibition, making it an invaluable tool for precisely studying the mechanisms of pubertal onset and progression.[5][6]
Mechanism of Action
This compound competitively binds to GnRH receptors on pituitary gonadotroph cells. This prevents the pulsatile release of endogenous GnRH from the hypothalamus from stimulating the synthesis and secretion of LH and FSH.[2][3] The reduction in circulating LH and FSH levels subsequently leads to decreased production of gonadal steroids, such as estradiol in females and testosterone in males, thereby preventing the development of secondary sexual characteristics and delaying pubertal onset.[5][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of pubertal development as observed in preclinical rodent models.
Table 1: Effects of this compound on Pubertal Markers in Female Rats
| Parameter | Control Group | This compound (100 µ g/day ) | Reference |
| Vaginal Opening | Earlier Onset | Delayed Onset | [5] |
| Ovarian Weight | Higher | Lower | [5] |
| Uterine Weight | Higher | Lower | [5] |
| Serum Estradiol Levels | Higher | Lower | [5] |
| Pituitary GnRH-R mRNA | Normal Expression | Significantly Lower | [5][8] |
| Pituitary LH-β Subunit mRNA | Normal Expression | Significantly Lower | [5][8] |
Table 2: Effects of this compound on Pubertal Markers in Male Rats
| Parameter | Control Group (Placebo) | This compound (100 µ g/day ) | Reference |
| Testicular Weight (mg) | 819 +/- 25 | 531 +/- 13 | [7][9] |
| Serum Testosterone (ng/ml) | 1.7 (median) | <0.30 (median) | [7][9] |
| Serum LH Levels | Higher | Lower | [7][9] |
| Serum FSH Levels | Higher | Lower | [7][9] |
Experimental Protocols
The following are detailed protocols for using this compound to inhibit pubertal development in rodent models. These protocols are based on methodologies reported in peer-reviewed literature.
Protocol 1: Inhibition of Pubertal Onset in Female Rats
Objective: To investigate the effect of this compound on the timing of puberty and reproductive organ development in female rats.
Materials:
-
Prepubertal female Sprague-Dawley rats (approximately 25-28 days old)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Animal scale
-
Calipers (for measuring vaginal opening)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week prior to the start of the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Group Assignment: Randomly assign rats to two groups: a control group and a this compound-treated group.
-
Drug Preparation: Dissolve this compound in sterile saline to a final concentration of 100 µg/ml.
-
Administration:
-
Treated Group: Administer this compound via subcutaneous injection at a dose of 100 µ g/day .[5]
-
Control Group: Administer an equivalent volume of sterile saline via subcutaneous injection daily.
-
-
Monitoring:
-
Record the body weight of each animal daily.
-
From day 30 of age, visually inspect for vaginal opening daily. The day of complete canalization is recorded as the day of vaginal opening.
-
-
Termination and Sample Collection:
-
After a predetermined treatment period (e.g., 10-12 days), euthanize the animals.[8]
-
Collect blood samples for hormone analysis (LH, FSH, Estradiol).
-
Dissect and weigh the ovaries and uterus.
-
The pituitary gland can be collected for gene expression analysis (GnRH-R, LH-β, FSH-β).
-
Protocol 2: Inhibition of Sexual Maturation in Peripubertal Male Rats
Objective: To assess the impact of this compound on testicular development and androgen production in male rats.
Materials:
-
Peripubertal male Wistar rats (approximately 32 days old)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal scale
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Group Assignment: Randomly assign rats to a control group and a this compound-treated group.
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Administration:
-
Termination and Sample Collection:
Mandatory Visualization
Signaling Pathway of Pubertal Development and Inhibition by this compound
Caption: Hypothalamic-Pituitary-Gonadal axis and the inhibitory action of this compound.
Experimental Workflow for Studying Pubertal Inhibition in Rodent Models
Caption: General experimental workflow for in vivo studies of pubertal inhibition.
Logical Relationship of this compound's Molecular Action
Caption: Molecular cascade of this compound's inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. Effects of cetrorelix, a GnRH-receptor antagonist, on gonadal axis in women with functional hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of GnRH antagonists in the treatment of precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist cetrorelix using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH antagonist cetrorelix prevents sexual maturation of peripubertal male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cetrorelix Acetate degradation products and impurities
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for issues related to Cetrorelix Acetate degradation products and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
Impurities in this compound can originate from the manufacturing process (synthesis-related) or from degradation during storage and handling.[1]
-
Synthesis-Related Impurities: These are by-products formed during the solid-phase peptide synthesis (SPPS) of Cetrorelix.[2][3] Common examples include:
-
Incomplete Deprotection: Failure to remove protecting groups from amino acid side chains, such as the Pbf group from L-arginine or other protectors from L-serine.[2][4]
-
Truncated or Missing Peptides: Peptides that are missing one or more amino acid residues.[1]
-
Racemization: By-products from racemization during the synthesis process.[5]
-
Dimerization: Formation of dimers, such as the cetrorelix methylene dimer, which can occur in the presence of formaldehyde.[4][6]
-
-
Degradation Products: These impurities form when this compound is exposed to stress conditions like adverse pH, temperature, oxidation, or light.[1][7] Key degradation pathways include:
-
Deamidation: Hydrolysis of the C-terminal alaninamide to form Cetrorelix Acid.[8][9]
-
Racemization: Conversion of L-amino acids to their D-isomers, particularly at the L-proline and L-serine residues.[8]
-
Oxidation: Oxidation can occur even in peptides without methionine or tryptophan residues, potentially affecting tyrosine and proline.[2]
-
Hydrolysis: Cleavage of the peptide backbone, especially under strong acidic or alkaline conditions.[8]
-
Q2: What are the primary degradation pathways observed in forced degradation studies?
Forced degradation studies expose this compound to harsh conditions to predict its long-term stability and identify potential degradation products.[7][10] The primary pathways identified are hydrolysis, racemization, and deamidation.[8] Cetrorelix shows significant instability in alkaline and acidic conditions.[8]
A recent study identified three major degradation products (DP) under various stress conditions:[8]
-
DP-I (Racemization): Forms predominantly under acidic conditions due to the racemization of L-proline.
-
DP-II (Racemization): Forms exclusively under alkaline conditions from the racemization of L-serine.
-
DP-III (Deamidation): The C-terminal deamidation product, which forms under both acidic and alkaline hydrolytic conditions.
The diagram below illustrates the main degradation pathways.
Caption: this compound degradation pathways under stress.
Q3: I see an unexpected peak in my HPLC chromatogram. How can I troubleshoot this?
Identifying unknown peaks is a common challenge. A systematic approach can help determine the peak's identity.
The workflow below provides a logical troubleshooting guide.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols & Data
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a typical gradient reversed-phase HPLC method for the analysis of this compound and its impurities, based on published methodologies.[4][11][12]
1. Chromatographic System:
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reversed-phase column (e.g., XSelect Peptide CSH C18, 150 x 4.6 mm, 3.5 µm).[4][6]
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 20 µL.
2. Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water or 20 mM Ammonium Formate Buffer (pH 3.0).[4][11]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B, or Acetonitrile/Water.
3. Gradient Elution Program: A gradient program is typically used to ensure adequate separation of the main peak from its impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 40 | 90 | 10 |
| Note: This is an exemplary gradient and must be optimized for the specific column and system used. |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to a known concentration (e.g., 0.5 mg/mL).
-
Test Solution: Prepare the test sample in the same manner and at a similar concentration.
5. System Suitability: Before analysis, ensure the system meets performance criteria (e.g., resolution between Cetrorelix and known impurities, peak symmetry, and reproducibility).
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][10][13]
Caption: General workflow for a forced degradation study.
Table 1: Summary of Cetrorelix Degradation Under Forced Conditions
This table summarizes typical degradation percentages observed under different stress conditions. The goal is to achieve meaningful degradation (e.g., 5-20%) to properly evaluate impurity profiles.
| Stress Condition | Reagent/Parameter | Time / Temperature | Typical Degradation (%) | Key Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | ~5.8% | DP-I (Proline Racemization), DP-III (Deamidation) |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | ~18.9% | DP-II (Serine Racemization), DP-III (Deamidation) |
| Oxidative | 3% H₂O₂ | Room Temp | Varies | Oxidized products (e.g., on Tyrosine/Proline) |
| Thermal (Solution) | Water | 60 °C | ~1.4% | Minor degradants |
Data adapted from a comprehensive forced degradation study.[8] Actual degradation will vary based on exact experimental conditions.
Table 2: Common Cetrorelix Impurities and Their Identification
This table lists common process-related and degradation impurities. Mass Spectrometry (MS) is the primary tool for identification.
| Impurity Name | Type | Molecular Weight Change from Cetrorelix (1431.04 g/mol ) | Identification Method |
| Cetrorelix Acid | Degradant | +1.01 Da | LC-MS/MS |
| [D-Ser⁴]-Cetrorelix | Degradant | No Change | Chiral HPLC, LC-MS/MS |
| [D-Pro⁵]-Cetrorelix | Degradant | No Change | Chiral HPLC, LC-MS/MS |
| Cetrorelix Dimer | Process | +12.01 Da (Methylene Bridge) | LC-MS/MS |
| Des-acetyl Cetrorelix | Process | -42.04 Da | LC-MS/MS |
| Pbf-Arg-Cetrorelix | Process | +252.31 Da | LC-MS/MS |
Molecular weights are based on the most common isotopes. Impurity characterization often relies on high-resolution mass spectrometry for definitive identification.[2][4][9][14]
References
- 1. omizzur.com [omizzur.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Identification and structural elucidation of a new cetrorelix methylene dimer impurity in this compound by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. biomedres.us [biomedres.us]
- 11. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biofidus.de [biofidus.de]
- 14. Cetrorelix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Cetrorelix Acetate In Vitro Applications
Welcome to the technical support center for Cetrorelix Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the acetate salt of Cetrorelix, a synthetic decapeptide.[1][2] It functions as a potent antagonist of the gonadotropin-releasing hormone (GnRH).[3][4][5][6] The mechanism of action involves competitively binding to GnRH receptors on pituitary cells.[4][7][8] This binding blocks the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—without the initial stimulatory effect seen with GnRH agonists.[1][4] In research, this makes it a valuable tool for studying hormonal regulation and for its antiproliferative effects in certain cancer cell lines.[6]
Q2: What are the key physicochemical properties of this compound?
This compound is typically a white, amorphous, lyophilized powder that is hygroscopic.[9] Its properties are crucial for understanding its handling and solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White amorphous powder | [1][9] |
| Molecular Weight | ~1491.09 g/mol | [2][6][10] |
| Formulation | Often lyophilized with mannitol | [1][11] |
| Hygroscopicity | Hygroscopic | [9] |
| Reconstituted pH | 4.0 - 6.0 | [12] |
| Plasma Protein Binding | ~86% | [11] |
Q3: What are the reported solubility values for this compound?
Solubility can vary based on the solvent, temperature, and presence of excipients. It is described as moderately soluble in water.[1] Using techniques like ultrasonication can aid dissolution.[13]
Table 2: Solubility Data for this compound
| Solvent | Concentration | Notes | Source(s) |
| Water | ~8 mg/mL | ||
| Water | 2 mg/mL | Requires ultrasonic assistance | [6] |
| Water with Mannitol | ~5 mg/mL | Mannitol is a common excipient | |
| DMSO | 30 - 50 mg/mL | Requires ultrasonic assistance | [6] |
| 30% Acetic Acid | Good solubility | Can be used as an initial solvent before dilution | [14][15] |
Q4: How should I store this compound powder and prepared stock solutions?
-
Powder: The lyophilized powder should be stored desiccated below -18°C.[16] For short periods (up to 3 weeks), it can be stable at room temperature.[16]
-
Reconstituted Solutions: Upon reconstitution, aqueous solutions should be stored at 4°C for 2-7 days or for long-term use below -18°C.[16] For long-term storage, adding a carrier protein like 0.1% HSA or BSA is recommended to prevent loss of material.[16] Always prevent freeze-thaw cycles.[16] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[17]
Troubleshooting Guide: Overcoming Solubility Issues
Q5: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?
This is a common issue. This compound's moderate aqueous solubility can be challenging.
-
Check Concentration: Ensure your target concentration does not exceed the known solubility limits (see Table 2). It is often better to make a more concentrated stock in an appropriate solvent and then dilute it into your medium.
-
Use Recommended Solvent First: Reconstitute the powder in sterile, high-purity water before diluting into a complex buffer or medium.[16] Commercial preparations are supplied with sterile water for injection.[1]
-
Gentle Agitation: Use a gentle, swirling motion to dissolve the powder.[1][12] Avoid vigorous shaking or vortexing, as this can cause foaming and may denature the peptide.[12]
-
Sonication: If gentle agitation is insufficient, use an ultrasonic bath for short periods to aid dissolution, especially when using water or DMSO.[13]
-
pH Adjustment: The pH of the reconstituted solution is typically acidic (4.0-6.0).[12] Solubility can be pH-dependent. Some protocols for related compounds involve initial dissolution in a dilute acidic solution (e.g., 30% acetic acid) followed by dilution.[14][15] However, ensure the final pH is compatible with your experimental system.
Q6: I observe precipitation after preparing my stock solution. How can I resolve this?
Precipitation indicates that the compound has fallen out of solution, which can happen due to supersaturation, temperature changes, or interaction with components in the buffer.
-
Filter Sterilization: After dissolution, it is best practice to filter-sterilize the stock solution using a 0.22 µm filter.[15][17] This will remove any undissolved micro-particulates that could act as nucleation sites for precipitation.
-
Warm Solution Gently: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. Do not boil.
-
Re-evaluate Solvent Choice: If precipitation persists in an aqueous buffer, preparing a highly concentrated stock in DMSO and then diluting it into your final medium may be a more stable approach. When diluting a DMSO stock, add the stock solution to the aqueous buffer dropwise while stirring to avoid localized high concentrations that can cause immediate precipitation.
Q7: Can I use an organic co-solvent like DMSO, and what are the best practices?
Yes, DMSO is an effective solvent for this compound, with a much higher solubility limit than water.[6][13]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO.
-
Dilution: Dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects in your cells.
-
Control Experiments: Always run a vehicle control in your experiments, using the same final concentration of DMSO as in your treated samples.
Experimental Protocols & Visualizations
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where organic solvents must be avoided.
-
Allow the lyophilized this compound vial to reach room temperature before opening.[12]
-
Add the required volume of sterile, high-purity water (e.g., sterile 18MΩ-cm H₂O) to achieve a concentration of 1-2 mg/mL.[6][13][16]
-
Use a gentle, swirling motion to mix. Do not shake vigorously.[12]
-
If the powder does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear, colorless, and free of particulates.[12]
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile tube.
-
Use the solution immediately or aliquot for storage. For short-term storage, use 4°C (2-7 days); for long-term, store at -20°C or -80°C.[16]
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Mechanism of Action
Cetrorelix acts as a direct competitive antagonist at the GnRH receptor in the anterior pituitary, thereby inhibiting the downstream signaling cascade that leads to LH and FSH release.
Caption: Signaling pathway of GnRH and its antagonism by this compound.
References
- 1. medsinfo.com.au [medsinfo.com.au]
- 2. This compound | C72H96ClN17O16 | CID 25078429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 6. abmole.com [abmole.com]
- 7. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Preparation method of this compound freeze-dried preparation - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN113616775B - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 16. Cetrorelix Hormone | this compound Protein | ProSpec [prospecbio.com]
- 17. medchemexpress.com [medchemexpress.com]
Minimizing Cetrorelix Acetate experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with Cetrorelix Acetate.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors on pituitary cells, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This immediate and reversible suppression of gonadotropins prevents premature LH surges and ovulation.[4][5]
2. What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[6][7] Some suppliers recommend storage at -20°C.[8] It is crucial to protect the product from light by keeping it in its original packaging.[6][7][9] The unopened product may be stored at room temperature (not exceeding 30°C) for up to three months.[9] Do not freeze the product.[9]
3. How should I reconstitute this compound for experimental use?
This compound should be reconstituted using the provided solvent (sterile water for injection).[9][10] To reconstitute, gently swirl the vial to dissolve the powder.[9][10] Avoid vigorous shaking as it can lead to bubble formation.[9][10] The reconstituted solution should be clear and free of particles.[9][10] It is recommended to allow the product to reach room temperature before reconstitution.[9]
4. What is the stability of reconstituted this compound?
The reconstituted solution should be used immediately after preparation.[9][11][12] this compound is unstable in aqueous solutions, which is why it is supplied as a lyophilized powder.[5]
5. What solvents can be used for in vitro studies?
For in vitro studies, this compound can be dissolved in DMSO (50 mg/mL) or water (2 mg/mL), potentially requiring sonication.[13] When preparing stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[13] If using water as the solvent, the solution should be filtered and sterilized before use.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Assay Results | Improper Storage: Exposure to light or incorrect temperatures can degrade the compound.[6][9] | Always store this compound at the recommended temperature (2-8°C or -20°C) and protect it from light.[6][7][8][9] |
| Inconsistent Reconstitution: Variations in solvent volume or mixing technique. | Use a calibrated pipette for adding the solvent and adhere to a consistent, gentle swirling motion for reconstitution.[9] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can reduce potency. | Aliquot stock solutions into single-use volumes and store them at -80°C or -20°C.[13] | |
| Cell-Based Assay Variability: Inconsistent cell passage number, seeding density, or serum lot.[14] | Maintain consistent cell culture practices. Use cells within a defined passage number range and test new serum lots before use. | |
| Low Potency or Lack of Effect | Degraded Compound: The compound may have degraded due to improper storage or handling.[6][9] | Use a fresh vial of this compound and ensure proper storage and handling procedures are followed. |
| Incorrect Dosage/Concentration: The concentration used may be too low to elicit a response.[15][16] | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. | |
| Suboptimal Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal. | Optimize assay parameters systematically. Refer to established protocols for similar assays. | |
| Precipitation in Solution | Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. | For aqueous solutions, do not exceed 2 mg/mL. For higher concentrations, use DMSO.[13] Consider gentle warming or sonication to aid dissolution.[13] |
| Incompatible Buffer: The buffer system may be causing the compound to precipitate. | Test the solubility of this compound in different biocompatible buffers to find a suitable one for your assay. |
Data Summary
Table 1: Stability of this compound
| Condition | Stability | Reference(s) |
| Unopened Vial (Refrigerated 2-8°C) | Up to 2 years (shelf-life) | [5][12] |
| Unopened Vial (Room Temperature <30°C) | Up to 3 months | [9] |
| Reconstituted Solution | Use immediately | [9][11][12] |
| Stock Solution in DMSO/Water (-80°C) | Up to 6 months | [13] |
| Stock Solution in DMSO/Water (-20°C) | Up to 1 month | [13] |
Table 2: Pharmacokinetic Properties of this compound (Subcutaneous Administration)
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~85% | [5][7][9][11] |
| Time to Maximum Plasma Concentration | ~1-2 hours | [11][17] |
| Terminal Half-life | ~30 hours | [5][9][10] |
| Plasma Protein Binding | ~86% | [5][7] |
Visualizations
References
- 1. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. Healthcare [emdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. apotex.com [apotex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cellgs.com [cellgs.com]
- 15. Effect of a lower-dose this compound protocol on in-vitro fertilization outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Cetrorelix Acetate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cetrorelix Acetate in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By competitively blocking GnRH receptors on pituitary cells, it controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in a dose-dependent manner.[1][2] This leads to a rapid and reversible suppression of gonadotropin secretion.
Q2: Are there any known off-target effects of this compound that could impact my research?
A2: Yes, several studies have reported potential off-target effects of this compound, particularly in cancer cell lines and other non-pituitary cell types. These effects appear to be independent of the GnRH-I receptor, suggesting the involvement of other molecular targets or signaling pathways.
Q3: What are some of the observed GnRH-I receptor-independent effects of this compound?
A3: Research has shown that this compound can exert antiproliferative effects on human endometrial and ovarian cancer cells even when the GnRH-I receptor has been knocked out.[4] Additionally, it has been observed to reduce cell viability in human granulosa luteinized (hGL) cells and prostate cancer cells, and induce apoptosis in the latter.
Q4: Has this compound been shown to interact with other signaling pathways?
A4: Yes, there is evidence that this compound can modulate the Wnt signaling pathway. In a study on mouse ovaries, Cetrorelix treatment affected the expression of specific components of the Wnt signaling pathway, and this effect was dependent on the developmental stage of the mice.[5]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in a GnRH-Receptor-Negative Cell Line
Scenario: You are using a cell line that does not express the GnRH receptor as a negative control in your experiments with this compound, but you observe a significant decrease in cell viability.
Possible Cause: This could be an off-target effect of this compound. Studies have demonstrated that Cetrorelix can reduce cell viability in a manner that is independent of the GnRH-I receptor.
Troubleshooting Steps:
-
Confirm GnRH Receptor Status: Re-verify the absence of GnRH receptor expression in your cell line using RT-PCR or Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound affects the viability of your cells. This will help you identify a potential therapeutic window if you are using it for its on-target effects in a co-culture system.
-
Investigate Apoptosis: Use an apoptosis assay, such as the Comet assay or Annexin V staining, to determine if the observed decrease in viability is due to programmed cell death.
-
Explore Alternative Signaling Pathways: If apoptosis is confirmed, consider investigating the involvement of other signaling pathways, such as the Wnt pathway, that have been implicated in Cetrorelix's off-target effects.
Issue 2: Inconsistent Results in Cell Proliferation Assays
Scenario: You are performing a cell proliferation assay (e.g., MTT assay) to assess the effects of this compound and are getting variable and difficult-to-reproduce results.
Possible Causes:
-
Inherent variability of cell-based assays.
-
Issues with reagent preparation or handling.
-
Cell-specific sensitivities to the assay conditions.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that you are using an optimal cell number that falls within the linear range of your proliferation assay.
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment and follow the manufacturer's protocols precisely. Pay close attention to the solubilization step in the MTT assay, as incomplete dissolution of formazan crystals is a common source of error.
-
Mind the Media: Be aware that components in the cell culture media can interfere with the assay. For instance, phenol red can affect absorbance readings in colorimetric assays.
-
Control for Off-Target Effects: If you are working with GnRH receptor-positive cells, include a GnRH receptor-negative cell line as a control to distinguish between on-target and off-target effects on proliferation.
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| Cell Viability | Human Granulosa Luteinized (hGL) Cells | 3 nM | 28% decrease in cell viability after 48h | |
| Cell Viability & Apoptosis | Primary Human Prostate Carcinoma Cells | 5-20 ng/mL | Significant reduction in cell growth rate and increase in DNA fragmentation | |
| Antiproliferative Effect | Endometrial and Ovarian Cancer Cells | Not specified | Antiproliferative effects persisted after GnRH-I receptor knockout | [4] |
| Wnt Signaling Modulation | Mouse Ovaries | 0.5 mg/kg for 2 weeks | Altered expression of WNT4, FZD1, LRP-6, and CTNNB1 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Comet Assay for DNA Fragmentation
This protocol is a generalized procedure for the alkaline Comet assay.[8][9][10][11][12]
Materials:
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in low melting point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (tail length and intensity) using appropriate software.
Western Blotting for Signaling Pathway Analysis
This is a general protocol for analyzing protein expression and phosphorylation status in signaling pathways.[13][14][15][16][17]
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF, nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-catenin, p-β-catenin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody.
-
Detect the signal using a suitable substrate and imaging system.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target antiproliferative mechanism.
Caption: Potential interaction with the Wnt signaling pathway.
Caption: General experimental workflow for cell viability assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of GnRH antagonist cetrorelix on Wnt signaling members in pubertal and adult mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA Damage: COMET Assay (Chapter 21) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 12. DNA Damage: COMET Assay (Chapter 21) - Manual of Sperm Function Testing in Human Assisted Reproduction [resolve.cambridge.org]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cetrorelix Acetate in Aqueous Solutions for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of Cetrorelix Acetate in aqueous solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in an aqueous solution?
A1: this compound is known to be thermally labile and unstable in aqueous solutions.[1] The commercially available product, Cetrotide®, is supplied as a lyophilized powder for reconstitution, underscoring the peptide's inherent instability in liquid form.[1][2][3] Once reconstituted, it is recommended to be used immediately.[1] For long-term experiments, the stability of this compound in a simple aqueous solution is a significant concern.
Q2: What are the main degradation pathways for this compound in an aqueous solution?
A2: The primary degradation pathways for this compound in aqueous solutions include hydrolysis, racemization, and deamidation.[4][5] One study identified three major degradation pathways under stress conditions: L-proline⁵ racemization, which occurs predominantly under acidic conditions; L-serine⁴ racemization, which is exclusive to alkaline conditions; and C-terminal deamidation, which can happen under both acidic and alkaline pH.[4][5] Hydrolysis at the terminal amide group is another known degradation route.[2][6]
Q3: What is the optimal pH for storing a this compound aqueous solution?
A3: While this compound is susceptible to degradation in both acidic and alkaline conditions, a pH range of 3 to 5 has been identified as optimal for chemical stability in some ready-to-use formulations.[7] One study noted that alkaline conditions induced more significant degradation (18.9%) compared to acidic stress (5.8%).[4][5] Therefore, maintaining a slightly acidic pH is generally advisable to minimize degradation.
Q4: Can I store a reconstituted this compound solution for future use in my experiments?
A4: It is strongly recommended to use reconstituted this compound solutions immediately.[1] If short-term storage is absolutely necessary, it should be done at 2-8°C, though stability is not guaranteed. For long-term experiments, it is best to prepare fresh solutions for each experimental time point.
Q5: I observed some cloudiness or particles in my this compound solution. What could be the cause?
A5: this compound has a known tendency to aggregate and form gels in aqueous solutions.[1][7] This aggregation can lead to the appearance of cloudiness or particles. Factors that can influence aggregation include pH, concentration, and the composition of the solution.[8][9][10] It is crucial to use solutions that are clear and free of particles for any experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or inconsistent biological activity in long-term experiments. | Degradation of this compound in the aqueous solution over time. | Prepare fresh solutions of this compound immediately before each experimental time point. If a stock solution must be used, perform a stability study under your specific experimental conditions to determine its viability over time. |
| Precipitate or cloudiness observed in the solution. | Aggregation of the peptide. This can be influenced by pH, concentration, and buffer components.[8][9][10] | Discard the solution. When preparing a new solution, ensure the pH is within the optimal range (slightly acidic). Consider using a lower concentration if experimentally feasible. Ensure thorough but gentle mixing during reconstitution. |
| Variability in results between different batches of prepared solutions. | Inconsistent preparation methods, including variations in pH, final concentration, or handling. | Standardize the solution preparation protocol. Use a calibrated pH meter to ensure consistent pH. Prepare solutions using the same source of water and other reagents. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products such as racemized or deamidated forms of Cetrorelix.[4][5] | Use a validated stability-indicating HPLC method to identify and quantify degradation products.[11][12][13][14] This can help in assessing the integrity of your this compound solution. |
Data on this compound Stability
The following table summarizes the known stability characteristics of this compound.
| Parameter | Observation | Reference |
| Formulation | Commercially available as a lyophilized powder due to instability in aqueous solution. | [1][2][3] |
| Reconstituted Solution | Recommended for immediate use. | [1] |
| Degradation in Alkaline pH | Induces significant degradation (e.g., 18.9% under certain stress conditions).[4][5] | [4][5] |
| Degradation in Acidic pH | Less degradation compared to alkaline conditions (e.g., 5.8% under certain stress conditions).[4][5] | [4][5] |
| Aggregation | Prone to aggregation and gel formation in aqueous solutions.[1][7] | [1][7] |
| Ready-to-Use Formulation Stability | A patented ready-to-use formulation is stable for at least 6 months at 25°C and for at least 24 months at 2-8°C.[7] | [7] |
Experimental Protocols
Protocol for Preparation of this compound Aqueous Solution for In Vitro Experiments
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., phosphate-buffered saline, considering potential buffer effects on stability)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
-
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Calculate the required volume of solvent to achieve the desired final concentration.
-
Add the solvent to the vial containing the lyophilized powder.
-
Reconstitute the peptide by gentle swirling or by slowly pipetting the solution up and down. Avoid vigorous shaking or vortexing to prevent aggregation and bubble formation.
-
Visually inspect the solution to ensure it is clear and free of any particles.
-
Use the freshly prepared solution immediately for your experiment.
-
Protocol for Assessing the Stability of this compound in an Aqueous Solution using HPLC
This protocol outlines a general procedure. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for your specific equipment and experimental needs.[11][12][13][14]
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
This compound solution to be tested
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous medium.
-
Divide the solution into aliquots and store them under the conditions you wish to test (e.g., different temperatures).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject a known volume of the sample onto the HPLC system.
-
Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the components.
-
Monitor the chromatogram at a wavelength of approximately 275 nm.[11][12][13][14]
-
Identify the peak corresponding to intact this compound by comparing its retention time with that of the reference standard.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound over time to determine its stability under the tested conditions. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Signaling pathway of the GnRH receptor and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solution.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. WO2020254952A1 - A stable formulation of cetrorelix - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN114096266A - Stable formulations of cetrorelix - Google Patents [patents.google.com]
- 7. US20210121517A1 - Stable parenteral dosage form of this compound - Google Patents [patents.google.com]
- 8. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 12. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Cetrorelix Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetrorelix Acetate.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Inconsistent Cell Health | Differences in cell passage number, confluency at the time of treatment, or underlying cell stress can lead to variable responses. | Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed them to reach a consistent confluency (e.g., 70-80%) before starting the experiment. |
| Reagent Quality and Preparation | The purity and handling of this compound can significantly impact results. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. | Always use high-purity this compound (≥98%). Prepare fresh working solutions from a stock solution that has undergone minimal freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.[1] |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO, water) can have its own cytotoxic effects, especially at higher concentrations. | Perform a solvent control experiment to determine the maximum concentration of the solvent that does not affect cell viability. Keep the final solvent concentration consistent across all experimental conditions. |
| Assay-Dependent Artifacts | Some viability assays can be affected by the chemical properties of the compound being tested. | If using a metabolic-based assay (e.g., MTT, AlamarBlue), consider confirming results with a method that measures a different cellular parameter, such as cell counting or a membrane integrity assay. |
| Off-Target Effects | At high concentrations, this compound may have effects that are not mediated by the GnRH receptor. | Perform dose-response experiments to identify the optimal concentration range for GnRH receptor-specific effects. Consider using a lower concentration for longer incubation times. |
Problem 2: Reduced or No Inhibitory Effect in In Vitro Experiments
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Low GnRH Receptor Expression | The target cells may not express sufficient levels of the GnRH receptor for this compound to elicit a strong response. | Confirm GnRH receptor expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR, Western blot, or flow cytometry). |
| Degradation of this compound | This compound is a peptide and can be susceptible to degradation by proteases in serum-containing media or by prolonged incubation at 37°C. | Prepare fresh solutions for each experiment. Minimize the time the compound is in solution before being added to the cells. Consider using serum-free or reduced-serum media for the duration of the treatment, if appropriate for your cell line. |
| Incorrect Dosing | The concentration of this compound may be too low to effectively antagonize the GnRH receptor. | Consult the literature for effective concentrations in similar cell lines. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
Problem 3: Inconsistent Tumor Growth Inhibition in In Vivo Xenograft Models
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Suboptimal Tumor Cell Implantation | The viability and handling of tumor cells before implantation are critical for consistent tumor take and growth. | Harvest cells during the exponential growth phase. Ensure high cell viability (>90%) before injection. Keep cells on ice until injection to maintain viability. |
| Variable Drug Bioavailability | The route of administration and formulation of this compound can affect its absorption and distribution. | Ensure consistent subcutaneous or intraperitoneal injection technique. Prepare fresh formulations for each injection series. |
| Host Animal Variability | Differences in the age, weight, and immune status of the mice can lead to variations in tumor growth. | Use age- and weight-matched animals for each experimental group. Ensure the use of appropriately immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[2] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] In a research context, this antagonism can be utilized to study the effects of GnRH signaling on various cell types, including cancer cells that may express GnRH receptors.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: For in vitro use, this compound can be dissolved in sterile water or DMSO.[1] It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For aqueous stock solutions, it is advisable to filter-sterilize the solution before use.[1]
Q3: What are the typical quality control specifications for research-grade this compound?
A3: A Certificate of Analysis for high-quality this compound should typically include the following information:
-
Appearance: White to off-white solid/powder
-
Purity (by HPLC): ≥98%
-
Identity (by MS): Consistent with the expected molecular weight
-
Solubility: Information on solubility in relevant solvents
-
Storage Conditions: Recommended storage temperature
Q4: Are there known off-target effects of this compound in cell culture?
A4: While this compound is a specific GnRH receptor antagonist, some studies have suggested potential off-target effects, particularly at higher concentrations. For example, in some cancer cell lines, the antiproliferative effects of Cetrorelix may not be solely mediated through the classical GnRH type I receptor. It is therefore important to carefully select the concentration range in your experiments to focus on GnRH receptor-mediated effects.
Q5: Can this compound directly affect cell viability?
A5: Yes, some studies have shown that this compound can have direct effects on cell viability, particularly in hormone-sensitive cancer cell lines. It has been reported to reduce cell viability and induce apoptosis in cultured uterine leiomyoma cells and human granulosa luteinized cells.[3][4] These effects may be dose-dependent.[5]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Ovarian Cancer Xenograft Model
This protocol is a general guideline and may require optimization for specific cell lines and research objectives.
-
Cell Preparation: Culture human ovarian cancer cells (e.g., OV-1063) under standard conditions. Harvest cells in the exponential growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile water or saline). Administer this compound via subcutaneous or intraperitoneal injection at the desired dose and schedule (e.g., daily or on alternate days). The control group should receive vehicle injections following the same schedule.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or molecular analysis).
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Delayed Start Protocol with Gonadotropin-releasing Hormone Antagonist in Poor Responders Undergoing In Vitro Fertilization: A Randomized, Double-blinded, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on apoptosis and apoptosis regulatory factors in cultured uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cetrorelix and triptorelin on the viability and steroidogenesis of cultured human granulosa luteinized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetrorelix Acetate-induced local skin reactions in animal studies
Technical Support Center: Cetrorelix Acetate Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding this compound-induced local skin reactions in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the expected local skin reactions following subcutaneous (s.c.) injection of this compound in animal models?
A1: Following subcutaneous administration, mild and transient local skin reactions are the most commonly reported adverse events. These reactions typically manifest as erythema (redness), swelling (edema), and pruritus (itching) at the injection site.[1] In most preclinical studies in rats and dogs, these reactions were considered non-target organ toxicity and were generally reversible.[2]
Q2: What is the underlying mechanism for these local skin reactions?
A2: The primary proposed mechanism is a non-systemic, localized release of histamine from mast cells at the injection site.[3] Early-generation Gonadotropin-Releasing Hormone (GnRH) antagonists were known to cause significant edematogenic effects due to potent histamine release.[3][4][5] Cetrorelix, a third-generation antagonist, was specifically developed to have a much lower histamine-releasing potential.[4][6] However, it can still induce a mild, localized response. An ex vivo study using human skin samples demonstrated that Cetrorelix could cause a significant, dose-dependent increase in histamine release.[3]
Q3: Are there differences in reactivity between animal species?
A3: Yes, local tolerance findings have been documented in multiple species. In single-dose subcutaneous toxicity studies, dogs exhibited hemorrhage and edema at the injection site, with microscopic findings of granuloma with hemorrhage.[7] Rats showed swelling, with granuloma formation noted at doses of 10 mg/kg and higher.[7] Local tolerability studies have also been conducted in rabbits.[7]
Quantitative Data on Local Skin Reactions
The following table summarizes key findings from local tolerance and toxicity studies in animal models. Note that many historical studies describe reactions qualitatively rather than with a quantitative scoring system.
| Species | Study Type | Dose | Key Findings at Injection Site | Citation |
| Rat | Single Dose s.c. Toxicity | ≥ 10 mg/kg | Swelling observed. Histopathology revealed granuloma formation. | [7] |
| Single Dose s.c. Toxicity | 100 mg/kg | Cysts observed in subcutaneous tissue. | [7] | |
| Dog | Single Dose s.c. Toxicity | 2 and 20 mg/kg | Gross Pathology: Hemorrhage and edema. Histopathology: Granuloma with hemorrhage, suggesting irritation. | [7] |
| Dog | General Toxicity | Not specified | No signs of product-related local irritation were noted after intravenous, intra-arterial, or paravenous injection. | [2] |
Experimental Protocols
Protocol: Assessment of Local Tolerance to Subcutaneous this compound
This synthesized protocol is based on regulatory guidelines and best practices for evaluating local tolerance of subcutaneously administered agents in a rodent model (e.g., Sprague-Dawley rat).[8][9][10]
1. Objective: To evaluate the local tolerance of this compound following a single subcutaneous injection by assessing the injection site for signs of erythema, edema, and other reactions over a defined observation period.
2. Materials:
-
This compound test article
-
Vehicle control (e.g., Sterile Water for Injection with Mannitol to achieve isotonicity)[7]
-
Male/Female Sprague-Dawley rats (age 6-8 weeks)
-
Clippers for hair removal
-
Syringes (e.g., 1 mL) and needles (e.g., 25G or 27G)[8]
-
Skin marker
-
Calipers for measuring reaction size
3. Animal Preparation:
-
Acclimatize animals for a minimum of 5 days.
-
24 hours prior to dosing, carefully clip the hair from the dorsal or abdominal administration area.[8] The abdominal skin is often preferred to minimize diffusion of the injected liquid.[8]
-
Divide animals into groups (e.g., Vehicle Control, Low Dose, Mid Dose, High Dose). A minimum of 3-5 animals per sex per group is recommended.
4. Administration:
-
Administer a single bolus subcutaneous injection of the test article or vehicle. The injection volume should be appropriate for the animal size (e.g., up to 1 mL for a rat).[8]
-
Mark the injection site with a skin marker for consistent evaluation.
-
Rotate injection sites if the protocol involves repeated dosing.[1]
5. Observation and Scoring:
-
Conduct clinical observations of the injection site at predefined intervals. A recommended schedule is: pre-dose, 1, 2, 4, and 8 hours post-dose, followed by once daily for at least 2-4 days.[8][10]
-
Score injection site reactions for erythema and edema using a standardized system, such as the Draize test.
-
Erythema and Eschar Formation
-
0: No erythema
-
1: Very slight erythema (barely perceptible)
-
2: Well-defined erythema
-
3: Moderate to severe erythema
-
4: Severe erythema (beet redness) to slight eschar formation
-
-
Edema Formation
-
0: No edema
-
1: Very slight edema (barely perceptible)
-
2: Slight edema (edges of area well-defined by definite raising)
-
3: Moderate edema (raised approximately 1 mm)
-
4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)
-
-
-
Record all other observations, including signs of pain, skin discoloration, or tissue necrosis.
6. Necropsy:
-
At the end of the observation period, euthanize animals.
-
Conduct a careful macroscopic examination of the injection site, surrounding tissues, and draining lymph nodes.
-
For a comprehensive evaluation, collect the injection site and surrounding tissue for histopathological examination.
Troubleshooting Guide
Issue: Higher-than-expected incidence or severity of skin reactions (e.g., severe erythema, edema, or necrosis).
| Potential Cause | Recommended Action |
| Injection Technique | Ensure the injection is truly subcutaneous and not intradermal, which can be more irritating. Inject the product slowly to facilitate progressive absorption.[1] |
| Formulation Issues | Verify the pH and osmolality of the formulation. Non-physiological pH (<5.5 or >8.5) or hypertonicity can increase local irritation.[8] Ensure the test article is fully dissolved and free of particulates. |
| High Concentration/Volume | The dose may be too concentrated or the injection volume too large for the site, causing physical distention and irritation. Consider splitting the dose into two separate injection sites or reducing the concentration and increasing the volume (if tolerated). |
| Contamination | Rule out any bacterial contamination of the test article or injection equipment that could cause an inflammatory response. |
| Injection Site Integrity | In repeated-dose studies, avoid injecting into the same site, especially if a granuloma or local reaction is already present. Injection into vascularized granuloma tissue can lead to a "quasi-intravenous" administration, potentially causing systemic effects.[7] Rotate injection sites meticulously.[1] |
| Vehicle-Induced Reaction | Always include a vehicle-only control group to determine if the excipients are contributing to the observed reaction. |
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
Caption: Workflow for a subcutaneous local tolerance study.
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary\n(Gonadotroph Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH_Receptor [label="GnRH Receptor", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Gonads [label="Gonads", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cetrorelix [label="Cetrorelix", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
LH_FSH [label="LH & FSH\nRelease", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sex_Steroids [label="Sex Steroid\nProduction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Hypothalamus -> GnRH [label=" releases", style=dashed]; GnRH -> GnRH_Receptor [label=" binds & activates", color="#34A853"]; Cetrorelix -> GnRH_Receptor [label=" competitively blocks", color="#EA4335", style=bold, fontcolor="#EA4335"];
{rank=same; GnRH; Cetrorelix;}
Pituitary -> GnRH_Receptor [style=invis]; GnRH_Receptor -> LH_FSH [label=" leads to"]; LH_FSH -> Gonads [label=" stimulate"]; Gonads -> Sex_Steroids;
// Positioning Pituitary -> Gonads [style=invis]; // to enforce vertical alignment }
Caption: Cetrorelix competitively blocks GnRH receptors.
Caption: Local histamine release leads to skin reactions.
Caption: Flowchart for troubleshooting skin reactions.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New effective gonadotropin releasing hormone antagonists with minimal potency for histamine release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
Validation & Comparative
A Comparative Analysis of Cetrorelix Acetate and Leuprolide Acetate on Endometriosis Regression
For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents is paramount. This guide provides an objective comparison of Cetrorelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide Acetate, a GnRH agonist, in the context of endometriosis regression. The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies of key studies.
Mechanism of Action: A Tale of Two Approaches to Estrogen Suppression
The growth of endometriotic tissue is primarily estrogen-dependent. Both this compound and Leuprolide Acetate effectively reduce systemic estrogen levels, thereby inducing the regression of endometriotic lesions. However, they achieve this through distinct mechanisms.
This compound: The Antagonist's Rapid Blockade
This compound is a synthetic decapeptide that acts as a potent antagonist of the GnRH receptor. It competitively binds to GnRH receptors in the pituitary gland, immediately inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This rapid suppression of gonadotropins leads to a swift decrease in ovarian estrogen production, without the initial stimulatory phase seen with GnRH agonists.
Leuprolide Acetate: The Agonist's Path to Downregulation
In contrast, Leuprolide Acetate is a synthetic nonapeptide analog of GnRH that functions as a potent agonist of the GnRH receptor. Upon initial administration, Leuprolide Acetate stimulates the pituitary gland, causing a transient surge in LH and FSH, often referred to as a "flare-up." However, continuous stimulation leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrope cells. This ultimately results in a profound suppression of LH and FSH secretion and, consequently, a significant reduction in ovarian estrogen production.
Comparative Efficacy in Endometriosis Regression: Preclinical Evidence
A key preclinical study directly compared the effects of Cetrorelix and Leuprolide on experimentally induced endometriosis in a rat model. This study provides valuable quantitative data on the regression of endometriotic implants.
Quantitative Data from Experimental Endometriosis Model
| Treatment Group | Mean Initial Implant Volume (mm³) | Mean Final Implant Volume (mm³) | Mean Volume Reduction (%) | Glandular Tissue Score (Median) | Stromal Tissue Score (Median) |
| Control (Saline) | 85.6 ± 23.4 | 83.2 ± 21.9 | 2.8 | 2.0 | 2.0 |
| Leuprolide Acetate | 87.3 ± 25.1 | 38.1 ± 15.7 | 56.3 | 1.0 | 1.0 |
| This compound | 86.9 ± 24.5 | 39.5 ± 16.3 | 54.5 | 1.0 | 1.0 |
*P < 0.01 compared to the control group. Data adapted from a study by Oktem et al.
The results from this study indicate that both this compound and Leuprolide Acetate are similarly effective in causing a significant regression of endometriotic implant volume and improving the histological structure of the implants compared to the control group.
Clinical Data on Pain Reduction
While direct head-to-head clinical trials comparing Cetrorelix and Leuprolide specifically for endometriosis lesion regression are limited, studies have evaluated the efficacy of Leuprolide Acetate in reducing endometriosis-associated pain, a key clinical endpoint.
Pain Reduction with Leuprolide Acetate (Clinical Trial Data)
| Pain Symptom | Mean Baseline VAS Score (mm) | Mean Post-Treatment VAS Score (mm) | Mean Reduction (mm) |
| Pelvic Pain | 58.9 | 37.0 | 21.9 |
| Dysmenorrhea | Not Reported | Not Reported | Not Reported |
| Dyspareunia | Not Reported | Not Reported | Not Reported |
Visual Analog Scale (VAS) from 0 (no pain) to 100 (unbearable pain). Data from a study evaluating a GnRH agonist.
Experimental Protocols
The following section details the methodology for a key experimental study comparing this compound and Leuprolide Acetate in a rat model of endometriosis.
Induction of Experimental Endometriosis in a Rat Model
-
Animal Model: Adult female Wistar rats are utilized for the study.
-
Surgical Procedure:
-
Under anesthesia, a midline abdominal incision is made.
-
The uterine horns are exposed, and a 2 cm segment of the right uterine horn is excised.
-
The excised uterine segment is placed in sterile saline.
-
The endometrium is carefully separated from the myometrium.
-
A 5x5 mm piece of endometrial tissue is then sutured to the anterior abdominal wall peritoneum.
-
The abdominal incision is closed in layers.
-
-
Establishment of Endometriosis: The endometriotic implants are allowed to establish and grow for a period of six weeks. A second laparotomy is performed to measure the initial volume of the implants.
Treatment Protocol
-
Grouping: The rats are randomly assigned to three groups:
-
Control Group: Receives subcutaneous injections of saline.
-
Leuprolide Acetate Group: Receives subcutaneous injections of Leuprolide Acetate.
-
This compound Group: Receives subcutaneous injections of this compound.
-
-
Dosage and Administration:
-
Leuprolide Acetate: 0.075 mg/kg administered twice at a 4-week interval.
-
This compound: 0.001 mg/rat/day for 8 weeks.
-
-
Duration of Treatment: The treatment period is 8 weeks.
Assessment of Endometriosis Regression
-
Volume Measurement: At the end of the treatment period, a third laparotomy is performed to measure the final volume of the endometriotic implants.
-
Histopathological Examination: The implants are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin and examined microscopically.
-
Histological Scoring: The glandular and stromal tissues are scored based on their preservation and epithelial characteristics. A scoring system (e.g., 0 = no glandular/stromal tissue, 1 = sparse glandular/stromal tissue, 2 = well-preserved glandular/stromal tissue with atrophic epithelium, 3 = well-preserved glandular/stromal tissue with cuboidal or columnar epithelium) is used to quantify the histological changes.
Signaling Pathways and Experimental Workflow
Signaling Pathway of GnRH Antagonist (this compound)
Caption: this compound competitively blocks GnRH receptors, leading to rapid suppression of estrogen.
Signaling Pathway of GnRH Agonist (Leuprolide Acetate)
Caption: Leuprolide Acetate initially stimulates then downregulates GnRH receptors, suppressing estrogen.
Experimental Workflow for Comparing Cetrorelix and Leuprolide in a Rat Model
Caption: Workflow for evaluating Cetrorelix and Leuprolide on endometriosis regression in rats.
In Vitro Comparison of GnRH Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of commercially available and late-stage clinical development Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. The performance of these antagonists is evaluated based on their binding affinities and inhibitory concentrations, supported by detailed experimental methodologies for key assays.
This guide summarizes quantitative data in clearly structured tables for straightforward comparison of Elagolix, Relugolix, Linzagolix, Cetrorelix, Ganirelix, and Degarelix. Furthermore, it offers detailed protocols for essential in vitro experiments and visual diagrams of the GnRH receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding.
Comparative Analysis of GnRH Receptor Antagonists
The in vitro potency of GnRH receptor antagonists is a critical determinant of their therapeutic efficacy. This is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibitory constant (Ki). The following tables summarize the available in vitro data for a selection of prominent GnRH receptor antagonists.
| Antagonist | Receptor | Assay Type | IC50 (nM) | Reference |
| Relugolix | Human GnRH | Binding Affinity | 0.33[1][2] | MedchemExpress, Selleck Chemicals |
| Human GnRH | Arachidonic Acid Release | 0.33[3] | Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer - NIH | |
| Human GnRH | Binding Affinity | 0.08[3] | Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer - NIH | |
| Monkey GnRH | Binding Affinity | 0.32[1][2] | MedchemExpress, Selleck Chemicals | |
| Rat GnRH | Binding Affinity | 9800[2] | Selleck Chemicals | |
| Degarelix | Human GnRH | Binding Affinity | 3[1][4] | MedchemExpress |
| Cetrorelix | GnRH Receptor | Inhibition of Gonadotropin Secretion | 1.21[1] | MedchemExpress |
| Elagolix | Human GnRH | Kinase Assay | 0.25[5] | MedchemExpress |
| Human GnRH | Ca2+ Flux | 0.86[5] | MedchemExpress | |
| Human GnRH | Inositol Phosphate Production | 1.5[6] | accessdata.fda.gov | |
| Linzagolix | GnRH Receptor | GnRH-stimulated signaling inhibition | Comparable to Cetrorelix[4] | Pharmacological characterization of linzagolix... - PubMed |
| Ganirelix | GnRH Receptor | Not specified | Data not available |
| Antagonist | Receptor | Assay Type | Kd (pM) | Reference |
| Elagolix | GnRH Receptor | Not specified | 54[5][7] | MedchemExpress, Clinical Pharmacology of Elagolix... - PubMed Central |
| Antagonist | Receptor | Assay Type | Ki (nM) | Reference |
| Elagolix | Human GnRH | Not specified | 3.7[5] | MedchemExpress |
GnRH Receptor Signaling Pathway
GnRH receptor activation initiates a cascade of intracellular events crucial for its physiological effects. The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 subunit, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately converge on the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][5]
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflows and Protocols
Accurate in vitro characterization of GnRH receptor antagonists relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three key assays used to determine the potency and efficacy of these compounds.
Competitive Radioligand Binding Assay
This assay determines the affinity of a GnRH receptor antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human GnRH receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled GnRH agonist (e.g., [125I]-Triptorelin) to each well.
-
Add increasing concentrations of the unlabeled GnRH receptor antagonist.
-
To determine non-specific binding, add a high concentration of unlabeled GnRH agonist to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in binding buffer.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a GnRH receptor antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH signaling cascade.
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Seed cells expressing the GnRH receptor (e.g., COS-7 or LβT2 cells) in 24-well plates.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[3H]inositol (e.g., 1 µCi/mL).
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl, e.g., 10 mM) for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.
-
Add increasing concentrations of the GnRH receptor antagonist and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a GnRH agonist (e.g., Buserelin) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification:
-
Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid.
-
Extract the inositol phosphates by adding a neutralization buffer.
-
Separate the total inositol phosphates from free myo-[3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated inositol phosphate accumulation for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression.
-
Calcium Mobilization Assay
This real-time functional assay measures the transient increase in intracellular calcium concentration following GnRH receptor activation and the inhibitory effect of antagonists on this response.
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the GnRH receptor (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add increasing concentrations of the GnRH receptor antagonist to the wells and incubate for a defined time.
-
Inject a fixed concentration of a GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response or the area under the curve (AUC) of the fluorescence signal over time.
-
Calculate the percentage of inhibition of the GnRH-stimulated calcium response for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cetrorelix Acetate Cross-Reactivity with Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a synthetic decapeptide that functions as a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its primary clinical application is in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[1][2][3] The therapeutic efficacy of Cetrorelix is predicated on its high affinity and selectivity for the GnRH receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other peptide receptors, supported by an overview of relevant experimental methodologies and signaling pathways.
Data Presentation: this compound Receptor Binding Profile
Extensive literature review indicates that this compound exhibits a high degree of selectivity for the Gonadotropin-Releasing Hormone (GnRH) receptor. Publicly available data from comprehensive cross-reactivity screening against a broad panel of other peptide receptors is limited, suggesting a low potential for off-target binding. The primary mechanism of action is the competitive blockade of GnRH receptors, leading to a rapid and reversible suppression of gonadotropin secretion.[4][5]
One study investigating the antiproliferative effects of Cetrorelix in certain cancer cell lines suggested that these effects might not be mediated by the type I GnRH receptor, hinting at the possibility of interactions with other receptors. However, the specific alternative receptors were not identified, and no quantitative binding data was provided.
The table below summarizes the known binding affinity of this compound for its primary target, the GnRH receptor. The absence of data for other peptide receptors in this table reflects the high selectivity of the compound reported in the literature.
| Receptor | Ligand | Assay Type | Organism | K i (nM) | IC 50 (nM) | Reference |
| Gonadotropin-Releasing Hormone Receptor (GnRH-R) | This compound | Homologous Competition Binding | Human | Not Reported | ~1-10 | [6] |
Note: The IC50 value is an estimate based on graphical data from the cited source.
Signaling Pathways
GnRH Receptor Signaling
Cetrorelix, as a GnRH receptor antagonist, blocks the initiation of the downstream signaling cascade typically activated by endogenous GnRH. The GnRH receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
To assess the potential cross-reactivity of a peptide therapeutic like this compound, a tiered approach involving binding and functional assays is typically employed.
Experimental Workflow for Cross-Reactivity Screening
Caption: A tiered experimental workflow for assessing peptide receptor cross-reactivity.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of peptide receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing the target peptide receptors.
-
Radiolabeled ligand specific for each target receptor (e.g., [125I]-labeled peptide).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay is used to determine the functional activity of a compound on Gq-coupled receptors.
Objective: To assess the antagonist activity of this compound on Gq-coupled peptide receptors.
Materials:
-
Cells stably expressing the target Gq-coupled peptide receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of the specific agonist for the target receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value for the antagonist activity.
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity of a compound on Gs- or Gi-coupled receptors.
Objective: To assess the antagonist activity of this compound on Gs- or Gi-coupled peptide receptors.
Materials:
-
Cells stably expressing the target Gs- or Gi-coupled peptide receptor.
-
Agonist for the target receptor.
-
Forskolin (for Gi-coupled receptors).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Protocol (for a Gi-coupled receptor):
-
Seed the cells in the microplates and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of the specific agonist for the target receptor.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a compatible detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the change in cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the antagonist activity.
Logical Relationship of this compound's Binding Profile
The available evidence strongly supports a highly selective binding profile for this compound.
Caption: Logical diagram illustrating the high selectivity of this compound for the GnRH receptor.
Conclusion
This compound is a highly selective antagonist for the GnRH receptor. Based on the current body of scientific literature, significant cross-reactivity with other peptide receptors has not been reported, indicating a favorable specificity profile. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the cross-reactivity of peptide-based therapeutics, a critical step in preclinical drug development to ensure safety and efficacy. Researchers are encouraged to employ such systematic screening to fully characterize the selectivity of novel peptide drug candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 4. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Synthesized Cetrorelix Acetate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like Cetrorelix Acetate is a critical step in preclinical and clinical development. This guide provides a comparative analysis of the essential analytical techniques used to validate the purity of synthesized this compound, offering detailed experimental protocols and data presentation to aid in the rigorous assessment of this synthetic decapeptide.
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproductive technologies to prevent premature ovulation. Its complex peptide structure, synthesized through solid-phase peptide synthesis (SPPS), can give rise to various impurities that may impact its efficacy and safety. Therefore, a multi-faceted analytical approach is imperative for its characterization.
Common Impurities in Synthesized this compound
During the synthesis and purification of this compound, several process-related and degradation impurities can arise. These include, but are not limited to:
-
Truncated and Deletion Sequences: Peptides lacking one or more amino acids from the correct sequence.
-
Incomplete Deprotection Adducts: Residual protecting groups from the synthesis process that have not been fully removed.
-
Oxidation Products: Modification of susceptible amino acid residues, such as methionine.
-
Deamidation Products: Hydrolysis of the amide group in asparagine or glutamine residues.
-
Dimerization Products: Formation of dimers, such as the methylene dimer, which can occur under certain conditions.[1][2]
-
Epimerization/Racemization Products: Changes in the stereochemistry of the amino acids.
-
Acetylated Impurities: Such as [D-Cit(Ac)]-cetrorelix, which can be a toxic byproduct.[3]
Comparison of Key Analytical Methods for Purity Validation
The validation of this compound purity predominantly relies on a combination of chromatographic and spectrometric techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA).
| Analytical Method | Principle | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is standard. | Purity (% area), retention time, and quantification of impurities relative to the main peak. | Robust, reproducible, and provides accurate quantification of the main component and impurities. | Does not provide structural information on the impurities. Co-eluting impurities may not be resolved. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main peptide and its impurities. Fragmentation patterns (MS/MS) allow for sequence verification and identification of unknown impurities.[4][5] | Highly sensitive and specific, enabling the identification and structural elucidation of impurities, even at trace levels. | Quantitative accuracy can be lower than HPLC-UV without appropriate standards for each impurity. Ion suppression effects can influence results. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Confirms the amino acid composition and stoichiometry of the peptide. It is also used to determine the net peptide content.[6] | Provides an absolute measure of peptide quantity and confirms the correct amino acid ratios. | Does not provide information on the sequence or the presence of impurities with the correct amino acid composition but incorrect sequence. Destructive to the sample. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a typical gradient reversed-phase HPLC method for determining the purity of this compound.[7][8]
1. Materials and Reagents:
-
This compound sample
-
Reference Standard of this compound
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-30 min: Hold at 30% A, 70% B
-
30-35 min: Linear gradient back to 90% A, 10% B
-
35-45 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound and the reference standard at a concentration of 1 mg/mL in water or a suitable solvent.
-
Dilute the stock solutions to a working concentration (e.g., 0.25 mg/mL) with Mobile Phase A.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This protocol provides a general procedure for identifying impurities in a synthesized this compound sample.[1][2][4]
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve the main peak from its impurities (e.g., a shallow gradient from 10% to 60% B over 30 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
3. Sample Preparation:
-
Prepare a solution of the synthesized this compound at approximately 0.1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
4. Data Analysis:
-
The full scan MS data is used to determine the molecular weights of the main component and any detected impurities.
-
The MS/MS fragmentation data is used to confirm the sequence of this compound and to elucidate the structures of the impurities by identifying the site of modification or truncation.
Amino Acid Analysis (AAA) for Compositional Verification
This protocol describes the steps for performing amino acid analysis to confirm the composition and determine the net peptide content.[6][9]
1. Materials and Reagents:
-
This compound sample
-
6 M Hydrochloric acid (HCl) with 1% phenol
-
Amino acid standards
-
Derivatization reagent (e.g., ninhydrin or a pre-column derivatization agent)
-
Buffer solutions for the amino acid analyzer
2. Procedure:
-
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Place the sample in a hydrolysis tube and add 6 M HCl containing 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and break the seal.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization and Analysis:
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the amino acids according to the specific method being used (e.g., post-column with ninhydrin or pre-column with a fluorescent tag).
-
Inject the derivatized sample into an amino acid analyzer or an HPLC system configured for amino acid analysis.
-
Separate and quantify the amino acids by comparing their peak areas to those of the amino acid standards.
-
3. Data Analysis:
-
Calculate the molar ratio of each amino acid. The ratios should be consistent with the known sequence of this compound.
-
The net peptide content can be determined by comparing the total mass of the recovered amino acids to the initial mass of the peptide sample.
Comparative Purity Analysis: Synthesized Batch vs. Reference Standard
The following table provides a representative comparison of a synthesized batch of this compound against a typical reference standard. The acceptance criteria are based on established regulatory guidelines.[2]
| Analyte | Synthesized Batch | Reference Standard | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.2% | ≥ 99.0% | ≥ 99.0% |
| Individual Known Impurities | |||
| Des-acetyl-Cetrorelix | 0.15% | ≤ 0.2% | ≤ 0.5% |
| Cetrorelix Dimer | 0.10% | ≤ 0.1% | ≤ 0.5% |
| L-Ala(10)-Cetrorelix | 0.08% | ≤ 0.1% | ≤ 0.5% |
| Largest Unknown Impurity | 0.07% | ≤ 0.1% | ≤ 0.1% |
| Total Impurities | 0.40% | ≤ 0.5% | ≤ 1.0% |
| Assay (as is, HPLC) | 98.5% | 98.0% - 102.0% | 95.0% - 105.0% |
| Amino Acid Composition | Conforms | Conforms | Conforms to theoretical |
| Molecular Weight (MS) | 1431.05 Da | 1431.04 ± 0.2 Da | Conforms to theoretical |
Visualizing the Workflow and Mechanism of Action
To further clarify the processes involved in purity validation and the biological function of this compound, the following diagrams are provided.
Experimental workflow for the synthesis and purity validation of this compound.
This compound functions by competitively inhibiting the GnRH receptor in the pituitary gland. This action blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Simplified signaling pathway of the GnRH receptor and its inhibition by this compound.
By employing a combination of these robust analytical methods, researchers can confidently validate the purity, identity, and quality of synthesized this compound, ensuring its suitability for further research and development.
References
- 1. This compound | TRC-C281500-10MG | LGC Standards [lgcstandards.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. polypeptide.com [polypeptide.com]
- 4. usp.org [usp.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. 26.5 Amino Acid Analysis of Peptides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cetrorelix Acetate Against Novel Oral GnRH Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetrorelix Acetate, an established injectable peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonist, with novel, orally administered, non-peptide GnRH antagonists such as Elagolix, Relugolix, and Linzagolix. The comparison is supported by experimental data and detailed methodologies to assist in research and development decisions.
Introduction and Mechanism of Action
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that prevent the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. They achieve this by competitively and reversibly binding to GnRH receptors on pituitary cells, thereby blocking the action of endogenous GnRH.[1] This mechanism avoids the initial "flare-up" effect of gonadotropin secretion seen with GnRH agonists.[2]
-
This compound: A synthetic decapeptide antagonist administered via subcutaneous injection.[3] It is widely used in Assisted Reproductive Technology (ART) to prevent a premature LH surge during controlled ovarian hyperstimulation.[4][5]
-
Novel GnRH Antagonists (Elagolix, Relugolix, Linzagolix): These are small, non-peptide molecules, a characteristic that prevents gastrointestinal hydrolysis and allows for oral administration.[2] This has expanded their use to chronic conditions requiring long-term hormone suppression, such as endometriosis and uterine fibroids.[2][6][7]
The fundamental signaling pathway inhibited by all these antagonists is the same, beginning with the blockade of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).
GnRH Receptor Signaling Pathway
The primary signaling cascade initiated by GnRH binding to its receptor involves the Gαq/11 protein. Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH.[8] GnRH antagonists physically block the initial binding of GnRH, thus inhibiting this entire downstream cascade.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 4. Biochemistry, molecular biology and cell biology of gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SART: GnRH Antagonist Therapy [sart.org]
- 6. dss.mo.gov [dss.mo.gov]
- 7. Oral GnRH Antagonists in Combination with Estradiol and Norethindrone Acetate for Pain Relief Associated with Endometriosis: A Review of Evidence of a Novel Class of Hormonal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cetrorelix Acetate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Cetrorelix Acetate, ensuring a secure laboratory environment.
This compound is identified as a substance with reproductive toxicity, potentially damaging fertility or an unborn child[1][2]. Therefore, stringent adherence to safety measures is crucial. While specific occupational exposure limits have not been established, the nature of the hazard necessitates robust protective controls[1][3][4].
Personal Protective Equipment and Engineering Controls
To minimize exposure, a combination of personal protective equipment (PPE) and engineering controls is required.
| Control Type | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Handle in a well-ventilated area. A chemical fume hood is recommended.[3] | To minimize inhalation of dust particles. |
| Dust Control | Use equipment and procedures that minimize dust generation.[5] | To prevent inhalation and reduce the risk of a combustible dust explosion.[5] |
| Eye Wash Station | An eye wash station should be readily available in the immediate work area.[3][5] | For immediate flushing in case of eye contact. |
| Safety Shower | A safety shower should be accessible in the laboratory.[3] | For rapid decontamination in case of significant skin contact. |
| Personal Protective Equipment | ||
| Eye Protection | Wear tightly fitting safety goggles or glasses with side-shields.[2][4][5] | To protect eyes from dust and splashes. |
| Hand Protection | Wear chemically resistant, impervious gloves. Inspect gloves before use.[2][3][5] | To prevent skin contact. |
| Skin and Body Protection | Wear protective clothing. Fire/flame resistant and impervious clothing is recommended.[2][4][5] | To protect skin from exposure. |
| Respiratory Protection | In case of insufficient ventilation or when dust is generated, wear a suitable respirator.[2][4][5] | To prevent inhalation of airborne particles. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Detailed Handling and Disposal Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a dry, cool, and well-ventilated place, protected from light[5]. The recommended storage temperature is between 2–8 °C (36–46 °F)[5].
Handling and Use:
-
Preparation: Before handling, ensure all engineering controls are operational and don the appropriate PPE as specified in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust[2][4]. Use non-sparking tools and proper grounding procedures to prevent static electricity build-up, which can be an ignition source for combustible dust[2][4][5].
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the product is supplied in a vial for injection, follow the specific reconstitution instructions provided, which typically involve gently swirling the vial until the solution is clear[6][7][8].
-
Spill Management:
Disposal Plan:
-
Waste Characterization: All waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, should be treated as hazardous waste.
-
Containerization: Place all waste into clearly labeled, sealed containers.
-
Disposal Method: The preferred method for disposal is incineration[5]. Do not dispose of this compound in sewers or drains[1][2][3][5].
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Engage a licensed hazardous waste disposal company for final disposal[3][9].
-
Packaging Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if regulations permit[2].
By adhering to these safety and logistical guidelines, laboratory professionals can minimize the risks associated with handling this compound and maintain a safe working environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. echemi.com [echemi.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
